Sulfanium;iodide
Description
Properties
CAS No. |
1312-15-8 |
|---|---|
Molecular Formula |
H3IS |
Molecular Weight |
162.00 g/mol |
IUPAC Name |
sulfane;hydroiodide |
InChI |
InChI=1S/HI.H2S/h1H;1H2 |
InChI Key |
RABUZJZUBFMWSH-UHFFFAOYSA-N |
SMILES |
[SH3+].[I-] |
Canonical SMILES |
S.I |
Synonyms |
SULFUR IODIDE |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sulfanium Iodides: Structure, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of sulfonium iodides, a class of organosulfur compounds with significant utility in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles governing the structure, properties, and reactivity of these versatile reagents. The narrative emphasizes the causality behind experimental choices and provides actionable protocols, grounded in authoritative scientific literature.
Introduction to Sulfanium Salts: A Gateway to Diverse Reactivity
Sulfonium salts are a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three organic substituents ([R₃S]⁺).[1] This cationic nature is balanced by a counter-anion, and when this anion is iodide (I⁻), the compound is termed a sulfanium iodide. These salts are typically colorless solids soluble in polar organic solvents.[1]
The reactivity of sulfonium salts is analogous in many respects to that of alkyl halides and other compounds with excellent leaving groups. This makes them valuable as electrophilic partners in a variety of chemical transformations, including those catalyzed by transition metals like palladium and nickel.[2] Furthermore, their positive charge facilitates one-electron reduction, opening avenues for their application in photoredox catalysis and electrosynthesis.[2] The structural versatility of sulfonium salts allows for their tailored design as reagents for late-stage functionalization of complex organic molecules.[2]
A key feature of many sulfonium salts is their intrinsic thermal stability and tolerance to air and moisture, which surpasses that of analogous hypervalent iodine(III) reagents.[3] This stability facilitates their purification, storage, and safe handling on a larger scale.[3]
Chemical Structure and Bonding
The sulfonium cation ([R₃S]⁺) possesses a trigonal pyramidal geometry around the central sulfur atom. The C-S-C bond angles are typically around 102°, with C-S bond distances in the range of 177 picometers.[1] The iodide anion is held in proximity to the positively charged sulfur center through electrostatic interactions.
A prominent and widely utilized example is Trimethylsulfoxonium Iodide , an organosulfur compound with the chemical formula [(CH₃)₃SO]⁺I⁻.[4] In this specific salt, the sulfur atom is bonded to three methyl groups and one oxygen atom, resulting in a tetrahedral geometry at the sulfur center with an idealized C₃ᵥ symmetry.[4] It is isoelectronic with trimethylphosphine oxide.[4]
Caption: Workflow for epoxide synthesis using trimethylsulfoxonium iodide.
Alkylating and Arylating Agents
Sulfonium salts can also serve as effective alkylating and arylating agents. The organic substituents on the sulfur atom can be transferred to nucleophiles, with the neutral thioether acting as a good leaving group. This reactivity is particularly useful in transition metal-catalyzed cross-coupling reactions. [5]
Applications in Drug Development and Organic Synthesis
The unique reactivity of sulfanium iodides has led to their application in the synthesis of various important molecules.
-
Pharmaceutical Intermediates: Trimethylsulfoxonium iodide is a crucial intermediate in the synthesis of fluconazole, a broad-spectrum triazole antifungal medication. [6]* Epoxide Synthesis: As mentioned, the generation of epoxides from aldehydes and ketones is a widespread application, providing access to chiral building blocks for drug synthesis. [6]* Cyclopropanation: Sulfur ylides derived from sulfonium salts can also be used for the cyclopropanation of electron-deficient alkenes. [2]* Aziridination: In addition to epoxidation, sulfur ylides can participate in aziridination reactions to form three-membered nitrogen-containing rings. [2]
Experimental Protocol: Epoxide Synthesis from a Ketone using Trimethylsulfoxonium Iodide
This protocol describes a general procedure for the synthesis of an epoxide from a ketone using the Corey-Chaykovsky reaction.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ketone substrate
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Ylide Preparation (Self-Validating System):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous DMSO via syringe and stir the suspension under a nitrogen atmosphere. The evolution of hydrogen gas should be observed, indicating the formation of the dimsyl anion. The completion of this step is visually confirmed by the cessation of gas evolution and the formation of a homogenous gray solution.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 equivalents) in anhydrous DMSO.
-
Slowly add the trimethylsulfoxonium iodide solution to the dimsyl anion solution at room temperature. The internal temperature should be maintained below 25 °C. Stir the resulting mixture for 10-15 minutes to ensure complete formation of the dimethyloxosulfonium methylide. The formation of a clear, yellowish solution is indicative of successful ylide generation.
-
-
Epoxidation Reaction:
-
Dissolve the ketone substrate (1.0 equivalent) in anhydrous DMSO.
-
Add the ketone solution dropwise to the ylide solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic layers and wash successively with water, saturated aqueous ammonium chloride solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure epoxide.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical as both sodium hydride and the resulting ylide are highly reactive towards water and oxygen.
-
Washing of Sodium Hydride: The mineral oil in the commercial sodium hydride dispersion can interfere with the reaction and is therefore removed by washing with a non-polar solvent like hexanes.
-
Slow Addition and Temperature Control: The formation of the dimsyl anion and the subsequent reaction with the ketone are exothermic. Slow addition and temperature monitoring prevent runaway reactions and the formation of side products.
-
Aqueous Work-up: The work-up procedure is designed to remove unreacted reagents, DMSO, and inorganic salts from the desired epoxide product.
Conclusion
Sulfanium iodides, and the broader class of sulfonium salts, are powerful and versatile reagents in the arsenal of the synthetic organic chemist. Their stability, coupled with their diverse reactivity as precursors to ylides and as alkylating/arylating agents, has solidified their importance in the construction of complex organic molecules, including key pharmaceutical intermediates. A thorough understanding of their chemical properties and the rationale behind their synthetic applications is essential for leveraging their full potential in research and development.
References
- The Chemical Properties and Synthesis Applications of Trimethylsulfoxonium Iodide. (URL: )
- Trimethylsulfoxonium iodide 1774-47-6 wiki - Guidechem. (URL: )
-
Trimethylsulfoxonium iodide - Wikipedia. (URL: [Link])
-
Meléndez, J., & Muñiz, K. (2020). Synthetic Applications of Sulfonium Salts. Angewandte Chemie International Edition, 59(38), 16322-16333. (URL: [Link])
-
Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. Arkivoc, 2011(1), 370-409. (URL: [Link])
-
Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that... - Homework.Study.com. (URL: [Link])
-
Li, W., et al. (2020). Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. Organic Letters, 22(15), 6022-6026. (URL: [Link])
-
Sulfonium - Wikipedia. (URL: [Link])
-
Sulfur Iodide - The Merck Index. (URL: [Link])
-
Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines - American Chemical Society. (URL: [Link])
-
The Search for Sulfur Iodide - UC Homepages. (URL: [Link])
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2014). Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents. Accounts of Chemical Research, 47(3), 879-890. (URL: [Link])
-
Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. Arkivoc, 2011(1), 370-409. (URL: [Link])
-
Synthesis and Applications of S(IV) and S(VI) Compounds - Research Repository UCD. (URL: [Link])
-
Iodonium salt synthesis - Organic Chemistry Portal. (URL: [Link])
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. (URL: [Link])
-
Triethyloxonium tetrafluoroborate - Wikipedia. (URL: [Link])
-
Isolation and Reactivity of Trifluoromethyl Iodonium Salts | ACS Central Science. (URL: [Link])
-
The Chemistry of Hypervalent Iodine | Macmillan Group. (URL: [Link])
-
Trimethyloxonium tetrafluoroborate - Organic Syntheses Procedure. (URL: [Link])
-
Trimethyloxonium tetrafluoroborate - Wikipedia. (URL: [Link])
Sources
- 1. Sulfonium - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Applications of S(IV) and S(VI) Compounds [researchrepository.ucd.ie]
- 6. nbinno.com [nbinno.com]
Systematic Characterization of Organosulfur Sulfanium Salts: Physicochemical Profiling for Synthetic and Medicinal Applications
Executive Summary & Structural Architecture
Organosulfur sulfanium salts—commonly referred to in organic chemistry as sulfonium salts —represent a class of hypervalent sulfur species characterized by a positively charged, tricoordinate sulfur atom. Unlike their ammonium counterparts, sulfonium salts possess a non-bonding lone pair of electrons on the sulfur atom, rendering the central atom pyramidal rather than tetrahedral.
This geometric distinction is not merely academic; it dictates the material's physical stability, optical properties, and reactivity profile.
The Pyramidal Geometry and Chiral Stability
The sulfur atom in sulfonium salts adopts a trigonal pyramidal geometry (
-
Inversion Barrier: Approximately 25–30 kcal/mol (100–120 kJ/mol).
-
Implication: Unlike amines, which invert rapidly at room temperature, sulfonium salts are stereochemically stable. Chiral sulfonium salts can be resolved and stored without racemization at ambient conditions, making them viable candidates for asymmetric catalysis and chiral pool synthesis.
Structure-Property Relationship Map
The following diagram illustrates how the core sulfonium architecture dictates its macroscopic physical properties.
Figure 1: Interdependence of sulfonium molecular architecture and observable physicochemical properties.
Phase Behavior and Solubility Profiles
The solubility of sulfonium salts is a tunable physical property, governed almost entirely by the nature of the counter-anion. This "anion switch" allows researchers to engineer the salt for specific phases (aqueous biological media vs. organic reaction solvents).
The "Anion Switch" Effect
-
Hydrophilic Anions (Halides, Sulfates): Salts containing
, , or are generally water-soluble and hygroscopic. They are preferred for biological applications (e.g., S-Adenosylmethionine salts). -
Lipophilic/Non-Coordinating Anions: Exchanging halides for bulky, non-nucleophilic anions like Hexafluorophosphate (
), Hexafluoroantimonate ( ), or Triflimide ( ) drastically reduces water solubility while enhancing solubility in organic solvents (DCM, Acetone). This is critical for their use as Photoacid Generators (PAGs) in lithography, where moisture resistance is required.
Comparative Solubility Data
Table 1: Solubility trends of Triphenylsulfonium cations based on counter-ion selection.
| Cation Structure | Counter-Anion ( | Water Solubility | DCM Solubility | Thermal Stability ( |
| Triphenylsulfonium | Chloride ( | High (>100 g/L) | Poor | Low (<150°C) |
| Triphenylsulfonium | Triflate ( | Moderate | Good | High (~350°C) |
| Triphenylsulfonium | Hexafluorophosphate ( | Insoluble | Excellent | High (>300°C) |
| Triphenylsulfonium | Hexafluoroantimonate ( | Insoluble | Excellent | Very High (>350°C) |
Stability Profiles: Thermal and Chemical[2]
Understanding the degradation pathways is essential for storage and processing. Sulfonium salts are generally less stable than ammonium salts due to the lability of the C-S bond.
Thermal Decomposition
Thermal stress typically triggers decomposition via two primary mechanisms, heavily influenced by the nucleophilicity of the counter-ion:
-
Nucleophilic Attack (SN2): If the anion is nucleophilic (
, ), it attacks the -carbon, collapsing the salt into a sulfide and an alkyl halide.-
Mitigation: Use non-nucleophilic anions (
, ).
-
-
Elimination (E1/E2): In the presence of basic impurities or at high temperatures, a proton is removed from the
-carbon, generating a sulfide and an alkene.
Hydrolytic and pH Sensitivity
Sulfonium salts are electrophilic. In alkaline media (pH > 7), they are susceptible to attack by hydroxide ions (
-
Case Study: S-Adenosylmethionine (SAMe): SAMe is notoriously unstable at physiological pH. It undergoes intramolecular cyclization to form homoserine lactone and methylthioadenosine.[2]
-
Stabilization Strategy: Commercial SAMe is stabilized as a tosylate or butanedisulfonate salt and stored at pH < 2 to prevent deprotonation and subsequent hydrolysis.
Figure 2: Primary thermal and chemical decomposition pathways for organosulfur sulfanium salts.
Spectroscopic Characterization
To validate the integrity of a sulfonium salt, specific spectroscopic markers must be monitored.
-
NMR: The positive charge on sulfur significantly deshields
-protons. Expect a downfield shift of 1.0–1.5 ppm compared to the corresponding sulfide.-
Example: Dimethyl sulfide (
) methyl protons appear at ppm. Trimethylsulfonium iodide methyl protons appear at ppm.
-
-
NMR: Similarly,
-carbons are deshielded, typically appearing in the 25–50 ppm range depending on substitution. -
X-Ray Crystallography: The definitive proof of structure. Look for C-S-C bond angles of approximately 100–102°, confirming the pyramidal geometry, and S-C bond lengths slightly shorter than neutral sulfides due to contraction from the positive charge.
Experimental Protocols
Protocol A: Synthesis and Anion Exchange of a Model Sulfonium Salt
Objective: Synthesize a lipophilic sulfonium salt from a sulfide precursor.
-
Alkylation (The Setup):
-
Dissolve 10 mmol of thioanisole (methyl phenyl sulfide) in 20 mL of dry acetonitrile.
-
Critical Step: Add 11 mmol of Methyl Iodide (MeI) dropwise at 0°C. Note: The reaction is exothermic.
-
Stir at room temperature for 12 hours. The iodide salt will precipitate as a white solid.
-
Filtration: Collect the solid, wash with cold diethyl ether to remove unreacted sulfide.
-
-
Anion Metathesis (The "Switch"):
-
Dissolve the iodide salt in minimal distilled water.
-
Prepare a saturated aqueous solution of Potassium Hexafluorophosphate (
). -
Add the
solution to the sulfonium salt solution. -
Observation: A hydrophobic precipitate (the
salt) will form immediately. -
Purification: Filter, wash with water (to remove KI), and recrystallize from Ethanol/Acetone.
-
Protocol B: Thermal Stability Assessment (TGA)
Objective: Determine the decomposition temperature (
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Sample Prep: Load 5–10 mg of the dried sulfonium salt into a platinum or alumina pan.
-
Method: Ramp temperature from 25°C to 600°C at 10°C/min under a Nitrogen atmosphere (
purge). -
Analysis: Identify the onset temperature of mass loss.[3]
-
Pass Criteria: For lithography applications,
must be > 200°C. -
Fail Criteria: Mass loss < 100°C indicates solvent entrapment or extreme instability.
-
Figure 3: Operational workflow for the synthesis and purification of stable organosulfur sulfanium salts.
References
-
IUPAC Nomenclature of Organic Chemistry. "Rule C-511: Sulfonium Compounds." IUPAC Blue Book.
-
[Link] (General Nomenclature Gateway)
-
- Trost, B. M., & Melvin, L. S. (1975). Sulfur Ylides: Emerging Synthetic Intermediates. Academic Press. (Foundational text on sulfonium/ylide structure).
-
Crivello, J. V. (1999). "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry, 37(23), 4241-4254.
-
[Link]
-
-
Fontecave, M., et al. (2004). "S-adenosylmethionine: nothing goes to waste." Trends in Biochemical Sciences, 29(5), 243-249.
-
[Link]
-
- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Detailed physical organic data on S-C bond lengths and inversion barriers).
-
Stang, P. J., & White, M. R. (1983). "Preparation and properties of some new, stable sulfonium salts." Journal of the American Chemical Society, 105(21).
-
[Link]
-
Sources
IUPAC nomenclature for sulfanium iodide derivatives
An In-depth Technical Guide to the IUPAC Nomenclature of Sulfanium Iodide Derivatives
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for sulfanium iodide derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of naming these organosulfur compounds, addressing common points of confusion and providing clear, actionable protocols for systematic nomenclature. The guide covers the core rules for naming the sulfanium cation, the iodide anion, and addresses the complexities arising from stereochemistry, heterocyclic systems, and the presence of multiple functional groups. Through detailed examples, including the biologically ubiquitous S-adenosylmethionine (SAM), this whitepaper aims to equip the reader with the expertise to confidently and accurately name complex sulfanium iodide derivatives.
Introduction: Understanding the Sulfanium Cation
Organosulfur compounds are integral to numerous biological processes and hold significant potential in medicinal chemistry. Among these, sulfanium salts, which feature a positively charged sulfur atom bonded to three organic substituents, are of particular interest due to their roles as key intermediates in organic synthesis and as vital biological methylating agents.
The terms "sulfonium" and "sulfanium" are often used interchangeably to describe a cation with the general formula [R₃S]⁺. While "sulfonium" is the more prevalent term in contemporary chemical literature, "sulfanium" is also a valid, albeit less common, synonym. The IUPAC itself has used both terms, and for the purpose of this guide, we will primarily use "sulfanium" as per the topic of this paper, while acknowledging the widespread use of "sulfonium".
The sulfanium cation possesses a pyramidal geometry, and if the three substituents are different, the sulfur atom becomes a stereocenter, leading to the possibility of enantiomers. This chirality is a critical consideration in the nomenclature of these compounds, particularly in the context of their interactions with biological systems.
This guide will focus specifically on sulfanium iodide derivatives, where the counter-ion is iodide (I⁻). The principles outlined, however, are broadly applicable to other sulfanium salts.
Core Principles of IUPAC Nomenclature for Sulfanium Salts
The systematic naming of sulfanium iodide derivatives follows a clear set of rules established by the IUPAC. The fundamental principle is to name the cation and the anion as separate entities.
Naming the Sulfanium Cation
According to IUPAC Rule C-551, acyclic sulfonium (sulfanium) compounds are named by:
-
Identifying the organic groups (radicals) attached to the sulfur atom.
-
Listing these groups in alphabetical order.
-
Adding the suffix "-sulfonium" (or "-sulfanium") to the list of organic groups.
For instance, a simple sulfanium ion with three methyl groups attached to the sulfur is named trimethylsulfanium . If the groups are different, such as a methyl, an ethyl, and a propyl group, the name would be ethylmethylpropylsulfanium .
Naming the Anion
The name of the anion follows the name of the cation as a separate word. For the compounds discussed in this guide, the anion is iodide.
Therefore, the full name for the aforementioned examples would be trimethylsulfanium iodide and ethylmethylpropylsulfanium iodide .
Systematic Protocol for Naming Sulfanium Iodide Derivatives
To ensure accuracy and consistency in naming complex sulfanium iodide derivatives, the following step-by-step protocol should be followed.
Step 1: Identify the Sulfanium Cation and Iodide Anion
Recognize that the compound is an ionic salt composed of a positively charged sulfanium cation ([R₃S]⁺) and a negatively charged iodide anion (I⁻).
Step 2: Identify and Name the Substituents on the Sulfur Atom
-
Simple Alkyl/Aryl Groups: For simple hydrocarbon substituents, use the standard IUPAC names for alkyl (e.g., methyl, ethyl, tert-butyl) and aryl (e.g., phenyl, naphthyl) groups.
-
Complex Substituents: If a substituent is branched, its name is determined by numbering the branch starting from the point of attachment to the sulfur atom. The name of the complex substituent is enclosed in parentheses. For example, a (1,2-dimethylpropyl) group.
Step 3: Alphabetize the Substituents
Arrange the names of the substituents identified in Step 2 in alphabetical order. Prefixes such as "di-", "tri-", etc., are not considered for alphabetization. However, prefixes like "iso-" and "neo-" are part of the substituent name and are considered for alphabetization. For complex substituents, the first letter of the complete name within the parentheses is used for alphabetization.
Step 4: Construct the Cation Name
Combine the alphabetized substituent names and add the suffix "-sulfanium".
Step 5: Specify Stereochemistry (if applicable)
If the sulfur atom is a chiral center (i.e., bonded to three different groups), its absolute configuration (R or S) must be determined using the Cahn-Ingold-Prelog (CIP) priority rules. The stereodescriptor (R) or (S) is placed in parentheses at the beginning of the cation's name.
Step 6: Combine the Cation and Anion Names
Write the full name of the sulfanium cation, followed by a space and the word "iodide".
Experimental Workflow: Applying the Nomenclature Protocol
Caption: A workflow diagram illustrating the systematic steps for the IUPAC naming of sulfanium iodide derivatives.
Priority Rules in Multifunctional Compounds
When a sulfanium group is part of a molecule containing other functional groups, its priority in the IUPAC nomenclature system is a key consideration. Cationic centers, such as sulfanium, are given very high priority.
According to the established hierarchy, "onium" compounds are among the highest-ranking functional groups, generally taking precedence over most other groups, including carboxylic acids, aldehydes, and alcohols. This means that the "-sulfanium" suffix will typically be the principal suffix in the name of a multifunctional compound.
Nomenclature of Complex and Biologically Relevant Sulfanium Iodides
The true test of these nomenclature rules lies in their application to complex, real-world molecules. A prime example is S-adenosylmethionine (SAM), a vital methyl donor in numerous biological pathways.
Case Study: S-Adenosylmethionine (SAM)
S-adenosylmethionine is a complex sulfanium compound. Let's break down its IUPAC name: (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate [1][2].
Here, the sulfonium center is part of a larger amino acid derivative. The name reflects the parent structure as a butanoate, with the complex sulfonium group treated as a substituent. This demonstrates a scenario where, for very complex molecules, it can be more practical to name a parent structure and indicate the sulfonium moiety as a substituent, using the "-sulfonio-" prefix.
Naming of Heterocyclic Sulfanium Derivatives
When the sulfanium sulfur is part of a ring system, the nomenclature is adapted. According to IUPAC Rule C-551.2, the name of the heterocyclic system is modified by adding the suffix "-ium" (with elision of a terminal "e", if present). For example, a thiophene ring with a positively charged sulfur atom would be named a thiophenium ion.
Alternatively, in replacement nomenclature, the prefix "thionia-" can be used to denote a CH group that has been replaced by a sulfonium sulfur.
Data Presentation
Table 1: IUPAC Nomenclature Components for Sulfanium Iodide Derivatives
| Component | Rule | Example |
| Cation Naming | Alphabetize substituents, add "-sulfanium" | ethylmethylphenylsulfanium |
| Anion Naming | "iodide" as a separate word | iodide |
| Stereochemistry | (R/S) prefix for chiral sulfur | (S)-ethylmethylphenylsulfanium |
| Complex Substituents | Named as a group in parentheses | (1-methylpropyl) |
Visualization of Sulfanium Structures
Caption: Chemical structures of simple sulfanium iodide derivatives.
Conclusion
The provides a systematic and unambiguous framework for naming these important organosulfur compounds. By following the outlined principles of identifying and alphabetizing substituents, applying the "-sulfanium" suffix, and correctly specifying the counter-ion and any stereochemistry, researchers can ensure clear and accurate communication. The high priority of the sulfanium group in multifunctional compounds and the specific rules for heterocyclic systems further enhance the versatility of this nomenclature system. A thorough understanding of these rules, as demonstrated with the complex example of S-adenosylmethionine, is essential for scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.
References
-
Rule C-551 Sulfonium Compounds (Compounds Containing Bivalent Sulfur) - ACD/Labs. Available at: [Link]
-
PubChem. S-Adenosylmethionine. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Sulfonium. Wikimedia Foundation. Available at: [Link]
-
Chemistry LibreTexts. Nomenclature of Sulfur Compounds. Available at: [Link]
-
Wikipedia. S-Adenosyl methionine. Wikimedia Foundation. Available at: [Link]
-
Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]
-
Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Available at: [Link]
-
IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available at: [Link]
-
Chemistry Steps. Naming Chiral Molecules. Available at: [Link]
-
Scribd. IUPAC Nomenclature of Heterocycles. Available at: [Link]
Sources
Comprehensive Technical Guide: Solubility and Stability of Sulfanium (Sulfonium) Iodides in Polar Solvents
[1]
Executive Summary & Nomenclature Clarification
This guide addresses the physicochemical behavior of Sulfanium Iodides in polar media. In the context of drug development and advanced synthesis, "Sulfanium" refers to the IUPAC systematic name for the Sulfonium cation (
Core Thesis: The solubility of sulfanium iodide salts is governed by the competition between the high lattice energy of the ionic crystal and the solvation enthalpy provided by the solvent.[1] While short-chain derivatives (Trimethylsulfanium) exhibit classic electrolyte behavior in protic solvents, long-chain derivatives display surfactant-like properties, necessitating distinct solubilization strategies.[1][2]
Physicochemical Solubility Profile
The Solvation Mechanism
Sulfanium iodides (
-
The Cation (
): A pyramidal species.[1][2] In short-chain variants (e.g., methyl), the positive charge is accessible, favoring interaction with high-dielectric solvents (Water, Methanol).[1] -
The Anion (
): A large, soft polarizable anion.[1][2] It is well-solvated by protic solvents (H-bonding) and soft dipolar aprotic solvents.[1][2]
Solvent Compatibility Matrix
The following data synthesizes solubility behaviors for Trimethylsulfanium Iodide (TMSI) , the model compound for this class.
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Protic Polar | Water ( | High (> 100 mg/mL) | Strong hydration of the ionic lattice; high dielectric constant ( |
| Protic Polar | Methanol (MeOH) | High | Excellent solvation of both organic cation and iodide anion.[1][2] Preferred for recrystallization.[1][2] |
| Aprotic Polar | DMSO | Moderate to High | Effective cation solvation; however, |
| Aprotic Polar | Acetonitrile (MeCN) | Moderate | Useful for reactions requiring nucleophilic iodide activity; solubility is temperature-dependent.[1][2] |
| Non-Polar | Hexane / Toluene | Insoluble | Lack of dipole moment prevents disruption of the ionic lattice.[1] |
Critical Note on Chain Length: As the alkyl chain length increases (e.g., Dimethyl(octadecyl)sulfanium iodide ), the compound becomes amphiphilic . Water solubility drops precipitously, while solubility in Dichloromethane (DCM) or Chloroform increases due to the lipophilic tail.
Stability and Degradation Pathways
Researchers must recognize that dissolving sulfanium iodides is not a static physical process; it initiates a chemical clock.[1][2]
The "Naked Anion" Threat in Aprotic Solvents
In solvents like Acetone or DMF, the iodide ion (
Photolytic Instability
Iodide salts are sensitive to UV-Vis light.[1][2]
-
Observation: Solutions turn yellow/brown over time due to Iodine (
) formation.[1][2] -
Mitigation: All solubility experiments must be conducted in amber glassware or under low-actinic light.
Visualization of Degradation Pathways
The following diagram illustrates the competing pathways when Sulfanium Iodide is in solution.
Caption: Figure 1. Kinetic stability map of Sulfanium Iodide showing dissolution vs. thermal/photolytic degradation.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for generating regulatory-grade solubility data (e.g., for IND filings).[1]
Reagents: Trimethylsulfonium Iodide (High Purity), HPLC-grade Solvents. Equipment: Temperature-controlled shaker bath, 0.45 µm PTFE syringe filters, HPLC-UV.[1][2]
-
Preparation: Add excess Sulfanium Iodide solid to 10 mL of the target solvent in a borosilicate glass vial. The solid must persist (supersaturation).[1][2]
-
Equilibration: Agitate at the specific temperature (e.g., 25°C ± 0.1°C) for 24 hours.
-
Why: Ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.
-
-
Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).[1][2]
-
Quantification: Dilute the filtrate immediately. Analyze via HPLC (reverse phase) or Gravimetric analysis (evaporation).[1][2]
Protocol B: Purification via Recrystallization
Used when commercial "Sulfanium Iodide" batches exhibit yellowing (iodine contamination).[1]
-
Dissolution: Dissolve the crude salt in minimal boiling Methanol (approx. 60°C).
-
Filtration: Hot filter to remove insoluble particulates.[1][2]
-
Precipitation: Slowly add Diethyl Ether (anti-solvent) to the hot methanol solution until turbidity persists.
-
Cooling: Allow to cool to Room Temperature, then -20°C.
-
Isolation: Filter white crystals under Argon atmosphere. Wash with cold ether.[1][2]
Strategic Recommendations for Drug Development
-
Counter-Ion Exchange: If the Iodide salt proves too unstable (oxidation) or insoluble in organic media, perform metathesis to the Triflate (OTf) or Tetrafluoroborate (BF4) salt.[1][2] These anions significantly enhance solubility in DCM/THF and improve thermal stability.[1][2]
-
Formulation: For aqueous formulations, maintain pH < 7. Basic conditions promote ylide formation (deprotonation of the
-carbon), leading to rapid decomposition.[1][2]
References
-
Dr. Katre Premix Lab. (n.d.).[1][2][3] Trimethylsulfonium Iodide Technical Data Sheet. Retrieved from
-
GuideChem. (n.d.).[1][2] Trimethylsulfonium iodide Properties and Applications. Retrieved from
-
Smolecule. (n.d.). Dimethyl(octadecyl)sulfanium iodide: Physical Properties and Solubility. Retrieved from
-
National Center for Biotechnology Information (PubChem). (n.d.).[2] Trimethylsulfonium iodide (CID 16218).[1][2] Retrieved from
-
RadTech. (2002).[1][2] Soluble and Red-Shifted Sulfonium Salts for Cationic Polymerization. Retrieved from
-
Cayman Chemical. (n.d.).[1][2] Solubility Factors When Choosing a Solvent. Retrieved from
The Evolution and Utility of Sulfanium Iodide Compounds in Chemical Synthesis and Drug Discovery
The following technical guide details the history, chemical identity, and application of sulfanium iodide compounds.
Executive Summary
Sulfanium iodides (systematically known as sulfonium iodides) represent a class of organosulfur cations (
Nomenclature and Chemical Identity
To ensure scientific integrity, we must first disambiguate the terminology used in chemical literature.
-
IUPAC Definition: The term Sulfanium refers to the parent cation
.[1][4] However, in systematic nomenclature (PIN), substituted derivatives are often named as sulfanium salts (e.g., trimethylsulfanium iodide). -
Common Usage: In the broader scientific community, these are predominantly known as Sulfonium salts.
-
The Iodide Counterion: The choice of iodide (
) is not arbitrary. Iodide serves a dual role: it is a soft, polarizable anion that stabilizes the soft sulfonium cation in the solid state, yet it is an excellent leaving group in solution ( of HI ), facilitating alkyl transfer reactions.
Historical Discovery and Milestones
The discovery of sulfanium compounds challenged early 20th-century bonding theories, specifically regarding the stereochemistry of sulfur.
The Stereochemical Breakthrough (1900)
Before the 20th century, the geometry of trivalent sulfur was unknown. In 1900, chemists Pope and Peachy achieved a landmark discovery by resolving methyl-ethyl-thetine bromide, a sulfonium salt, into its optical isomers. This proved for the first time that the sulfur atom in sulfanium ions is non-planar and capable of sustaining chirality, a critical concept for modern asymmetric drug synthesis.
Structural Confirmation (1940)
The theoretical pyramidal geometry was unequivocally confirmed in 1940 via the X-ray crystallographic structure of triethylsulfonium iodide .[5] This study demonstrated the
The Ylide Revolution (1960s)
The most significant leap in utility came with the work of Corey and Chaykovsky in the 1960s.[5] They demonstrated that deprotonating sulfanium salts (specifically trimethylsulfonium iodide) generates sulfur ylides . These ylides could react with carbonyls to form epoxides (oxiranes) or cyclopropanes, a transformation now known as the Corey-Chaykovsky Reaction . This reaction remains a staple in synthesizing drug pharmacophores.
Mechanistic Causality: Why Sulfanium Iodide?
In drug development, reagents are selected based on their "Self-Validating" reactivity profiles. Sulfanium iodides possess two distinct reactive pathways depending on the conditions:
-
Electrophilic Alkylation (
):-
Mechanism: The positively charged sulfur makes the adjacent alkyl groups highly electrophilic. A nucleophile attacks the carbon, expelling the neutral sulfide.
-
Role of Iodide: The iodide ion is non-coordinating enough to allow solvation of the cation but can act as a nucleophilic catalyst in reversible alkylation steps.
-
-
Ylide Formation (Acid-Base):
-
Mechanism: Treatment with a strong base (e.g., NaH, KOtBu) removes a proton from the
-carbon, forming a zwitterionic ylide. -
Utility: This ylide acts as a "methylene transfer" agent, essential for building strained rings found in drugs like carfilzomib (epoxyketone) or saxagliptin (cyclopropane).
-
Modern Applications in Drug Discovery
Case Study: SHP2 Inhibitors
Recent patent literature (e.g., WO2020061101) highlights the use of specific sulfanium iodides, such as (2-chloroethyl)dimethylsulfanium iodide , in the synthesis of SHP2 inhibitors.[6] SHP2 is a protein tyrosine phosphatase and a high-priority target for cancer immunotherapy.
-
Protocol Insight: The sulfanium moiety acts as a "chemical warhead" or a leaving group precursor that allows for the precise installation of alkyl chains onto the heteroaryl core of the inhibitor.
Reagent Stability and Handling
Sulfanium iodides are preferred over chlorides or fluorides in bench chemistry because they are typically non-hygroscopic, crystalline solids. This allows for precise stoichiometric weighing—a critical factor in GMP (Good Manufacturing Practice) environments.
Experimental Protocol: Synthesis and Usage
Protocol: Synthesis of Trimethylsulfanium Iodide (Corey-Chaykovsky Precursor) Context: This protocol produces the standard reagent for methylene transfer.
Reagents:
-
Dimethyl sulfide (DMS): 1.0 equiv (Liquid, foul odor)
-
Iodomethane (MeI): 1.1 equiv (Toxic, alkylating agent)
-
Solvent: Methanol or Acetone (anhydrous)
Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Dimethyl sulfide (10 mmol) in anhydrous acetone (20 mL).
-
Causality: Acetone is chosen because the product, trimethylsulfanium iodide, is insoluble in it, allowing for self-purification via precipitation.
-
-
Addition: Add Iodomethane (11 mmol) dropwise at 0°C. The reaction is exothermic.
-
Safety: MeI is a volatile carcinogen. Use a well-ventilated fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white crystalline precipitate will form.
-
Self-Validation: The appearance of white solids confirms the formation of the ionic salt from two neutral liquids.
-
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (3 x 10 mL) to remove unreacted MeI and DMS.
-
Drying: Dry the white solid in a vacuum desiccator over
.-
Yield: Typically >90%. Melting Point: ~212°C (dec).
-
Usage (Epoxidation): To convert benzaldehyde to styrene oxide:
-
Suspend Trimethylsulfanium iodide (1.2 equiv) in DMSO.
-
Add NaH (1.2 equiv) carefully (generates
). Stir 30 min to form the ylide. -
Add benzaldehyde (1.0 equiv). Stir 1 h. Quench with water and extract.[6]
Visualization: The Corey-Chaykovsky Pathway
The following diagram illustrates the bifurcation of sulfanium iodide reactivity: the generation of the ylide and its subsequent attack on a carbonyl to form an epoxide.
Caption: Reaction pathway of Trimethylsulfanium Iodide converting a carbonyl into an epoxide via the sulfur ylide intermediate.[7]
References
-
IUPAC. (2025).[4] Sulfanium (PubChem CID 3015009).[4] National Center for Biotechnology Information. Retrieved from [Link][4]
-
Aggarwal, V. K., et al. (2013). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI.[7] Retrieved from [Link]
- Google Patents. (2020). WO2020061101A1 - Tri-substituted heteroaryl derivatives as src homology-2 phosphatase inhibitors.
Sources
- 1. Blue Book P-7 [iupac.qmul.ac.uk]
- 2. escholarship.org [escholarship.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Sulfonium | H3S+ | CID 3015009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Dimethyl(octadecyl)sulfanium iodide | 84040-81-3 [smolecule.com]
- 6. WO2020061101A1 - Tri-substituted heteroaryl derivatives as src homology-2 phosphatase inhibitors - Google Patents [patents.google.com]
- 7. Sulfonium - Wikipedia [en.wikipedia.org]
A Technical Guide to the Thermodynamic Properties of Sulfonium Iodide Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonium salts, characterized by a positively charged sulfur atom with three organic substituents, are pivotal reagents in synthetic chemistry and possess potential in advanced materials and pharmaceutical development. The iodide anion variant, sulfonium iodide, presents a unique combination of reactivity and physical properties. A comprehensive understanding of the thermodynamic landscape of these crystalline materials is fundamental to controlling their reactivity, ensuring process safety, and designing stable formulations. This guide provides an in-depth exploration of the core thermodynamic properties of sulfonium iodide crystals, focusing on the causality behind experimental choices for their characterization. It synthesizes field-proven insights into a practical framework for researchers, detailing robust, self-validating protocols for thermal analysis and outlining the frontier of computational approaches.
Introduction: The Sulfonium Iodide Moiety
Sulfonium salts are a class of organosulfur compounds with the general formula [R₃S]⁺X⁻, where three organic residues (R) are covalently bonded to a central sulfur atom that bears a formal positive charge[1][2]. The iodide salt ([R₃S]⁺I⁻) is a common variant, often utilized in organic synthesis as a precursor to sulfonium ylides for carbon-carbon bond formation or as a methylating agent[3]. The nature of the R-groups—be they simple alkyl chains, aryl groups, or more complex moieties—profoundly influences the crystal packing, stability, and ultimately, the thermodynamic properties of the salt.
Understanding these properties is not merely an academic exercise. For process chemists, knowledge of decomposition temperatures and enthalpies is critical for hazard assessment and ensuring safe operational parameters[4]. For drug development professionals, the thermodynamic stability, potential for polymorphism, and energetics of dissolution are key factors that dictate formulation strategies and shelf-life. This guide serves as a foundational resource for investigating these critical parameters.
Core Thermodynamic Principles in Crystalline Solids
The thermodynamic state of a sulfonium iodide crystal is defined by several key functions. The relationships between these functions govern the stability, phase behavior, and reactivity of the material.
Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG)
Gibbs Free Energy (G = H - TS) is the ultimate arbiter of spontaneity and stability. For a crystalline solid, the enthalpy of formation (ΔH_f°) represents the energy change upon forming the compound from its constituent elements in their standard states. The standard molar entropy (S°) quantifies the degree of molecular disorder within the crystal lattice. These values are often difficult to determine directly but are crucial for calculating reaction thermodynamics.
Heat Capacity (C_p)
Heat capacity at constant pressure (C_p) is the amount of heat required to raise the temperature of a substance by one degree Kelvin. It is a fundamental property that links enthalpy and entropy to temperature. Precise C_p data, typically acquired through adiabatic calorimetry, allows for the calculation of changes in H and S over a range of temperatures, providing a complete thermodynamic profile[5]. For halide salts, C_p can sometimes be estimated using the Neumann–Kopp rule, which approximates the heat capacity of a compound as the sum of the heat capacities of its components[6].
Thermal Stability and Phase Transitions
For practical applications, the most immediate thermodynamic data required are those related to thermal events: melting, decomposition, and polymorphic transitions. These properties are readily accessible through thermal analysis techniques.
Sulfonium compounds, while often crystalline solids at room temperature, can exhibit complex thermal behavior. For instance, Trimethylsulfonium iodide is a crystalline solid with a reported melting point of 215-220 °C[3]. However, for many organic salts, the melting point can be concurrent with or closely followed by decomposition, a critical consideration for process safety.
Polymorphism , the ability of a substance to exist in multiple crystalline forms, is also a key consideration. Different polymorphs of the same compound can have significantly different thermodynamic properties, including melting point, solubility, and stability[7]. As observed in other organic iodide salts, polymorphic pairs can be distinguished by variations in the symmetry of the anion and different crystal packing patterns, leading to substantial differences in interaction energies[7].
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Source |
| Trimethylsulfonium iodide | 2181-42-2 | (CH₃)₃SI | 215-220 (decomposes) | Sigma-Aldrich[3] |
Table 1: Physical Properties of a Representative Sulfonium Iodide.
Experimental Characterization: A Methodological Guide
A robust characterization of a novel sulfonium iodide crystal requires a multi-technique approach. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for this purpose[8][9].
Core Workflow for Thermal Analysis
The logical flow for characterizing a new compound involves a screening step with TGA to understand the limits of thermal stability, followed by a detailed investigation of thermal transitions within that stable range using DSC.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition (T_d) and to quantify mass loss events. This experiment is critical for safety, as it defines the maximum temperature for all subsequent handling and experiments.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Place 3-5 mg of the finely ground sulfonium iodide crystal into a ceramic or platinum TGA pan. An accurate initial mass is crucial.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min. An inert atmosphere is essential to prevent oxidative decomposition, which is not representative of intrinsic thermal stability[10].
-
Heating Rate: A rate of 10 °C/min is standard for screening purposes. This rate provides a good balance between resolution and experimental time[10].
-
Temperature Program: Ramp from ambient temperature to a temperature well above the expected decomposition point (e.g., 25 °C to 600 °C).
-
-
Data Analysis: The primary output is a plot of mass vs. temperature. The onset temperature of decomposition (T_d) is determined using the tangent method on the primary mass loss step.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure transition temperatures (melting, crystallization, solid-solid), enthalpies of transition (ΔH), and glass transitions (T_g). DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature[8][11].
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity standards like indium.
-
Sample Preparation: Accurately weigh 2-4 mg of the crystal into a hermetically sealed aluminum pan. Hermetic sealing is vital to contain any potential off-gassing upon heating and to ensure all thermal events are captured.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
1st Heat: Ramp from a sub-ambient temperature (e.g., -50 °C) to just below the decomposition temperature determined by TGA. A rate of 10 °C/min is standard. This scan reveals the thermal history of the as-synthesized sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This step can reveal crystallization events or the amorphous nature of the melt.
-
2nd Heat: Repeat the heating scan. Comparing the 2nd heat to the 1st heat is crucial. It helps distinguish irreversible events (like decomposition) from reversible ones (like melting) and characterizes the properties of the melt-quenched material[12][13]. The presence of multiple melting peaks or crystallization events can indicate complex polymorphism[13].
-
-
-
Data Analysis:
-
Melting Point (T_m): Determined as the onset or peak of the endothermic melting event.
-
Enthalpy of Fusion (ΔH_m): Calculated by integrating the area of the melting peak.
-
Glass Transition (T_g): Identified as a step-change in the heat capacity on the thermogram, typically observed in the 2nd heat scan if the material can form an amorphous glass.
-
Computational Approaches to Thermodynamic Prediction
Where experimental data is scarce, computational chemistry offers a powerful predictive tool. Methods like Density Functional Theory (DFT) can be employed to model the crystalline structure of sulfonium iodides. From these models, it is possible to calculate lattice energies and interaction energies between the sulfonium cation and the iodide anion[7].
For a series of related organic triiodide salts, computational analysis has shown that interaction energy is predominantly orbital in nature, with smaller electrostatic and dispersion contributions[7]. Such calculations can help rationalize observed differences in the stability of polymorphs, where subtle changes in crystal packing can lead to significant differences in Pauli repulsion and overall lattice energy[7]. While computationally intensive, these methods can guide synthetic efforts toward more stable crystalline forms.
Conclusion and Future Outlook
The thermodynamic characterization of sulfonium iodide crystals is a critical activity for ensuring the safe and effective application of these versatile compounds. While comprehensive thermodynamic data like heat capacity and enthalpy of formation are not widely published, the experimental framework for determining thermal stability and phase behavior is well-established. The robust, self-validating protocols for TGA and DSC detailed in this guide provide a clear pathway for researchers to generate this essential data for novel sulfonium iodide compounds.
Future research should focus on the systematic measurement of fundamental properties like heat capacity for a homologous series of sulfonium iodides. This would enable the development of structure-property relationships and provide benchmark data for validating and refining computational models. Such a synergistic approach, combining precise experimentation with predictive theory, will unlock the full potential of sulfonium iodide crystals in chemistry and materials science.
References
- CNR-IRIS. (2021). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition.
- DSpace@MIT. structural and thermodynamic properties of silver iodide.
- National Institutes of Health (NIH). (n.d.). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.
- ResearchGate. (n.d.). Introduction to sulfonium salts.
- Wikipedia. (n.d.). Sulfur.
- American Chemical Society. (2026). Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines.
- MDPI. (2024). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- ACS Publications. (2012). Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. The Journal of Physical Chemistry B.
- MDPI. (2023). Heat Capacity of Solid Halide Eutectics and Their Enthalpy at Melting Point.
- YouTube. (2023). Preparation of Sulfonium Salts (Organic Chemistry).
- UC Homepages. (n.d.). The Search for Sulfur Iodide.
- MDPI. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer.
- Standard Reference Data. (2009). Heat capacity and other thermodynamic properties of linear macromolecules. I. Selenium.
- Hitachi high-tech. (n.d.). DSC measurement of an ionic liquid.
- ResearchGate. (n.d.). Differential scanning calorimetry of the neat ionic liquids (solid...).
- MDPI. (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
- Sigma-Aldrich. (n.d.). Trimethylsulfonium iodide 0.98 Trimethylsulphonium iodide.
- PMC. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- Biblioteka Nauki. (n.d.). Analiza termiczna polimerycznych cieczy jonowych (z wykorzystaniem technik TGA i DSC).
- ResearchGate. (2025). Thermal stability and decomposition of sulphur and selenium compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. 三甲基碘化锍 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srd.nist.gov [srd.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hitachi-hightech.com [hitachi-hightech.com]
Methodological & Application
Application Note: High-Yield Synthesis of Sulfonium Iodides via Alkylation of Sulfides
Abstract & Scope
This Application Note details the protocol for synthesizing sulfonium iodides (
These salts are pivotal intermediates in medicinal chemistry, serving as precursors for sulfur ylides (Corey-Chaykovsky reagents), methylating agents, and phase-transfer catalysts.[1] This guide focuses on the
Mechanistic Principles
The formation of sulfonium iodide is a classic bimolecular nucleophilic substitution (
Key Mechanistic Factors:
-
Nucleophilicity: Dialkyl sulfides are strong nucleophiles (soft bases).
-
Leaving Group: Iodide is an excellent leaving group due to its weak basicity and high polarizability, facilitating the reaction under mild conditions.
-
Steric Hindrance: The reaction rate is highly sensitive to sterics. Methyl iodide (MeI) reacts rapidly; secondary or bulky alkyl iodides require elevated temperatures and polar solvents.
Mechanistic Pathway Visualization[1][2]
Figure 1: Reaction pathway for the alkylation of sulfides showing the progression from nucleophilic attack to product precipitation.[1][2]
Critical Experimental Parameters
To ensure reproducibility and high yields, the following parameters must be optimized.
Solvent Selection
The choice of solvent dictates the isolation method. The "Precipitation Method" is preferred for scalability.
| Solvent | Dielectric Constant ( | Solubility of Reactants | Solubility of Product ( | Outcome |
| Acetone | 20.7 | High | Very Low | Recommended. Product precipitates as white solid.[1] |
| Acetonitrile | 37.5 | High | Moderate | Good for kinetics, but requires evaporation to isolate.[1] |
| Methanol | 32.7 | High | High | Poor isolation; product remains in solution. |
| Neat | N/A | Miscible | Insoluble | Excellent for volatile reactants (e.g., DMS + MeI).[1] |
Reactant Stoichiometry
-
Standard: 1.0 equivalent Sulfide : 1.1 to 1.5 equivalents Alkyl Iodide.
-
Excess Alkyl Iodide: Drives the reaction to completion (Le Chatelier’s principle) and compensates for volatility losses.
Experimental Protocols
Protocol A: Synthesis of Trimethylsulfonium Iodide (Model System)
Target: Preparation of a simple salt from Dimethyl Sulfide (DMS) and Methyl Iodide (MeI).[3] Application: Precursor for Corey-Chaykovsky epoxidation.[4]
Safety Warning: Methyl Iodide is a neurotoxin and suspected carcinogen.[5] Dimethyl Sulfide has an intense, disagreeable odor.[1] Work exclusively in a fume hood.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser (if heating is needed) or a septum (for room temp).
-
Charge: Add Dimethyl Sulfide (DMS) (6.2 g, 100 mmol) to the flask.
-
Solvent: Add Acetone (30 mL). Note: The reaction can be run neat, but acetone helps control exotherms and crystallization.[1]
-
Addition: Via syringe, slowly add Methyl Iodide (MeI) (15.6 g, 110 mmol, 1.1 equiv) over 10 minutes.
-
Observation: The reaction is exothermic. If running neat, the flask may become hot.[1]
-
-
Incubation: Stir at Room Temperature (25°C) for 12–18 hours.
-
Endpoint: A heavy white precipitate of Trimethylsulfonium Iodide will form.
-
-
Isolation:
-
Filter the white solid using a sintered glass funnel.
-
Wash the cake with cold acetone (2 x 10 mL) to remove unreacted DMS/MeI.
-
Wash with diethyl ether (2 x 10 mL) to remove residual acetone.
-
-
Drying: Dry under vacuum at 40°C.
-
Typical Yield: 85–95%.
-
Appearance: White crystalline prisms.
-
Protocol B: General Alkylation of Drug-Like Sulfides
Target: Alkylation of complex, non-volatile sulfides (e.g., Methionine derivatives, Thioether drug scaffolds).[1]
-
Dissolution: Dissolve the sulfide substrate (1.0 equiv) in minimum volume of Acetonitrile or Acetone (approx. 2–5 mL per mmol).
-
Alkylation: Add Alkyl Iodide (1.5–3.0 equiv).
-
Note: If the alkyl iodide is valuable/complex, use 1.0 equiv and run for longer times.
-
-
Activation (Optional): If the alkyl iodide is secondary or sterically hindered, add Silver Tetrafluoroborate (AgBF
) (1.0 equiv) to precipitate AgI and drive the reaction (Note: This forms the tetrafluoroborate salt, not iodide). For Iodide salts specifically, simply heat to 40–60°C in a sealed pressure vial.[1] -
Monitoring: Monitor by TLC or LC-MS. The sulfonium salt is highly polar and will stay at the baseline in standard organic TLC systems (Hex/EtOAc).
-
Workup:
Experimental Workflow Diagram
Figure 2: Decision tree for the isolation of sulfonium salts based on solubility.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Oiling Out | Product is not crystallizing; common with long alkyl chains. | Decant solvent, scratch glass with spatula, and add diethyl ether.[1] Sonicate to induce nucleation. |
| Yellow Coloration | Oxidation of Iodide ( | Wash the solid with a small amount of dilute sodium thiosulfate solution, or recrystallize from ethanol/water. |
| Low Yield | Incomplete reaction or product solubility. | Increase reaction time/temp. If product is soluble in acetone, switch to diethyl ether precipitation (Protocol B).[1] |
| Stench | Residual Sulfide. | Wash product thoroughly with ether. Treat waste streams with bleach (hypochlorite) to oxidize sulfides to sulfoxides (odorless) before disposal.[1] |
Applications in Drug Development[7]
-
Epoxide Synthesis (Corey-Chaykovsky): Trimethylsulfonium iodide is treated with a strong base (e.g., NaH, KOtBu) to generate the sulfur ylide, which reacts with ketones/aldehydes to form epoxides.[1] This is critical for synthesizing complex cores in antifungal agents and protease inhibitors.
-
Solubility Modulation: Converting a neutral sulfide drug candidate into a permanent sulfonium cation significantly increases aqueous solubility, a strategy used in prodrug design.[1]
-
Radio-labeling: Using
-Methyl Iodide allows for the synthesis of PET tracers via methylation of sulfide precursors.
References
- IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Clarifies Sulfonium vs.
-
Trost, B. M., & Melvin, L. S. (1975).[1] Sulfur Ylides: Emerging Synthetic Intermediates. Academic Press. (Foundational text on sulfonium salt utility).
-
Ledingham, E. T., et al. (2017).[1] Synthesis of Trimethylsulfonium Iodide. Synthesis, 49(12), 2652-2662.[1][6]
-
GuideChem. (2023). Trimethylsulfoxonium iodide Safety and Handling.
-
New Jersey Dept of Health. (2017). Hazardous Substance Fact Sheet: Methyl Iodide.
Sources
Application Note: Trimethylsulfonium Iodide (TMSI) as a Methylating Agent in Organic Synthesis
[1][2]
Executive Summary
This guide details the application of Trimethylsulfonium Iodide (TMSI) and its derivatives (e.g., Trimethylsulfonium Hydroxide, TMSH) as methylating agents.[1] While historically overshadowed by methyl iodide (MeI) and dimethyl sulfate (DMS), sulfonium salts have re-emerged as superior, "green" alternatives due to their non-volatile nature, lower toxicity profile, and unique reactivity patterns.
Nomenclature Clarification: The term "sulfanium" strictly refers to the parent cation
Chemical Identity & Mechanistic Grounding
The Reagent Profile
Trimethylsulfonium Iodide is a crystalline solid (mp ~215°C dec), making it significantly safer to handle than the highly volatile and carcinogenic liquid, methyl iodide.
| Property | Trimethylsulfonium Iodide (TMSI) | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) |
| State | White Crystalline Solid | Colorless Liquid | Oily Liquid |
| Volatility | Non-volatile | High ( | Low ( |
| Mechanism | |||
| Toxicity | Irritant (Solid) | Inhalation Hazard, Carcinogen | Highly Toxic, Carcinogen |
| Atom Economy | Moderate (releases DMSO/DMS) | Good | Moderate |
Mechanism of Action: The Dual Pathway
The reactivity of TMSI is bifurcated based on the reaction conditions (Choice of Base and Temperature).
-
Methylation (
Pathway): In the presence of a nucleophile and mild heat, the nucleophile attacks one of the methyl groups, displacing dimethyl sulfide (DMS). -
Methylene Transfer (Corey-Chaykovsky Pathway): Strong bases deprotonate a methyl group to form a sulfur ylide, which reacts with electrophiles (aldehydes/ketones) to form epoxides. This guide focuses on the Methylation pathway. [2][3][4]
Figure 1: Mechanistic bifurcation of Trimethylsulfonium Iodide. Pathway A (Green) is the target for methylation applications.
Experimental Protocols
Protocol A: Green O-Methylation of Carboxylic Acids & Phenols
Application: Synthesis of esters and ethers without using alkyl halides. Basis: This method utilizes the in situ generation of the reactive species or the use of the hydroxide salt (TMSH) to facilitate the reaction in aqueous or alcoholic media.
Reagents:
-
Substrate (Carboxylic Acid or Phenol)
-
Potassium Carbonate (
) or Potassium Hydroxide (KOH) -
Solvent: Acetonitrile (
) or Methanol ( )
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1.0 equiv) in Acetonitrile (0.5 M concentration).
-
Base Addition: Add finely ground anhydrous
(2.0 equiv). Stir for 15 minutes at room temperature to ensure deprotonation. -
Reagent Addition: Add Trimethylsulfonium Iodide (1.2 - 1.5 equiv) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: Check progress via TLC. The disappearance of the acidic spot and appearance of a less polar spot indicates conversion.
-
-
Work-up:
Critical Note: If using Phenols , the reaction may require higher temperatures (reflux in DMF) or the addition of a phase transfer catalyst if solubility is poor.
Protocol B: N-Methylation of Heterocycles (Aqueous Media)
Application: Methylation of indoles, pyrroles, and nucleobases. Advantage: Avoids the use of NaH and dry solvents required for MeI alkylations.
Reagents:
-
Sodium Hydroxide (NaOH, 4M aqueous solution)
-
Dichloromethane (DCM)
Step-by-Step Methodology (Biphasic System):
-
Setup: In a round-bottom flask, dissolve the heterocycle (1.0 equiv) in DCM.
-
Reagent Mix: Add Trimethylsulfonium Iodide (1.5 equiv) and Tetrabutylammonium bromide (TBAB, 5 mol% - Phase Transfer Catalyst).
-
Base Addition: Add 4M NaOH (5.0 equiv) dropwise with vigorous stirring.
-
Reaction: Reflux the biphasic mixture (approx. 40°C) for 12 hours.
-
Self-Validating Step: The organic layer should darken slightly. NMR analysis of an aliquot should show the appearance of an N-Methyl singlet around
3.7–3.9 ppm.
-
-
Purification:
-
Separate the organic layer.[13]
-
Extract the aqueous layer twice with DCM.
-
Combine organics, wash with brine, and dry.
-
Protocol C: High-Throughput GC Derivatization (Pyrolytic Methylation)
Application: Rapid analysis of fatty acids or acidic drugs via Gas Chromatography (GC). Mechanism: Trimethylsulfonium Hydroxide (TMSH), derived from the iodide, undergoes pyrolytic decomposition in the hot GC injector to yield methanol and methyl radicals, instantly esterifying acids.
Reagents:
-
TMSH Solution (0.2M in Methanol): Prepared by reacting TMSI with Silver Oxide (
) in methanol, or purchased commercially.
Workflow:
Figure 2: Pyrolytic methylation workflow for analytical chemistry.
Procedure:
-
Dissolve 10 mg of sample (e.g., lipid extract) in 200
of tert-butyl methyl ether (TBME). -
Add 100
of TMSH reagent (0.2M in MeOH). -
Direct Injection: Inject 1
of the mixture directly into the GC inlet (Inlet temperature must be ). -
Result: The heat decomposes the sulfonium salt, methylating the free fatty acids instantly.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (O-Methylation) | Competitive Ylide Formation | Lower the basicity. Switch from KOH to |
| Epoxide Formation | Substrate has reactive carbonyls | This is the Corey-Chaykovsky side reaction. Protect ketones/aldehydes before methylation. |
| Incomplete Reaction | Poor Solubility of TMSI | TMSI is sparingly soluble in non-polar solvents. Use DMF, DMSO, or Acetonitrile. |
| Odor | Dimethyl Sulfide byproduct | Perform all reactions in a fume hood. Treat waste with bleach (NaOCl) to oxidize sulfide to sulfoxide (odorless). |
References
-
Yamauchi, K., et al. "Methylation of Nucleosides with Trimethylsulfonium Hydroxide." Journal of Organic Chemistry, 1975.
-
Müller, K., et al. "Trimethylsulfonium hydroxide (TMSH) as a derivatization reagent for the chemical investigation of drying oils." Journal of Chromatography A, 2018.
-
Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965.
-
Tang, Y., & Yu, B. "A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate."[7] Synthesis, 2022.[7][8] (Comparative green protocol context).
-
Safe Handling of Methylating Agents. EHS Guidelines, Princeton University. (General safety context for substitution of MeI).
Sources
- 1. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination [organic-chemistry.org]
- 8. Selective Biocatalytic N-Methylation of Unsaturated Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethylsulfonium iodide | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trimethylsulfonium hydroxide as derivatization reagent for the chemical investigation of drying oils in works of art by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 13. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Sulfanium Iodide for Advanced Perovskite Solar Cell Passivation
Introduction: The Imperative for Stability in Perovskite Photovoltaics
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of conventional silicon-based technologies. However, the Achilles' heel of perovskite materials lies in their inherent instability. Ionic in nature, the perovskite crystal lattice is prone to the formation of defects, particularly at the surfaces and grain boundaries. These defects, such as halide vacancies and undercoordinated lead ions (Pb²⁺), act as non-radiative recombination centers, which not only limit the device's open-circuit voltage (VOC) and overall efficiency but also serve as initiation sites for degradation pathways when exposed to moisture, oxygen, and even continuous illumination.[1]
Effective passivation of these surface defects is a critical strategy to unlock the full potential of PSCs, enhancing both efficiency and long-term operational stability.[2][3] While traditional organic ammonium salts have been widely used for passivation, their protic nature can sometimes contribute to perovskite degradation through hydrogen bonding with water molecules.[4] This has led to a growing interest in aprotic passivating agents, with sulfonium-based salts, particularly sulfanium iodides, emerging as a highly effective and robust alternative.[4][5]
This guide provides a comprehensive overview of the mechanisms, protocols, and expected outcomes of using sulfanium iodide compounds for the passivation of perovskite thin films, designed for researchers and scientists in the field of solar energy and materials science.
The Scientific Rationale: Why Sulfanium Iodide?
Sulfanium salts, such as trimethylsulfonium iodide ((CH₃)₃SI, TMSI) and its derivatives, offer a unique combination of properties that make them excellent passivating agents:
-
Aprotic Nature: Unlike ammonium cations, the sulfonium cation is aprotic, meaning it lacks acidic protons. This significantly reduces detrimental interactions with water molecules at the perovskite surface, thereby enhancing the device's resistance to moisture-induced degradation.[4][5]
-
Effective Defect Healing: The passivation mechanism involves a dual-action approach. The iodide anion (I⁻) from the sulfanium salt effectively fills halide vacancies, a common and detrimental defect. Simultaneously, the positively charged sulfonium cation can interact with undercoordinated Pb²⁺ sites or passivate lead clusters through coordinate bonding, neutralizing these non-radiative recombination centers.[6][7]
-
Improved Crystallinity and Morphology: The introduction of sulfonium salts can influence the crystallization process of the perovskite film, often leading to larger, more uniform grains with fewer grain boundaries, which are themselves a major source of defects.[8]
Mechanism of Sulfanium Iodide Passivation
The primary role of sulfanium iodide is to heal defects at the perovskite surface and grain boundaries. The process can be visualized as a targeted chemical treatment where the components of the salt address the most common electronic trap states.
-
Iodide Vacancy Filling: Iodide vacancies (VI⁻) are a prevalent defect. The supplemental iodide ions from the dissolved sulfanium salt readily occupy these vacant lattice sites, restoring the integrity of the perovskite octahedra.
-
Lewis Acid-Base Interaction: Undercoordinated Pb²⁺ ions act as Lewis acids (electron acceptors). The sulfur atom in the sulfonium cation can act as a Lewis base (electron donor), forming a coordinate bond with the Pb²⁺ ion. This interaction effectively passivates the defect, preventing it from trapping charge carriers.[7]
-
Surface Reconstruction: In some cases, the large organic cation can lead to the formation of a low-dimensional perovskite-like layer on top of the 3D bulk perovskite.[9] This layer can act as a physical barrier, protecting the underlying perovskite from environmental stressors and improving charge extraction.[10]
Caption: Mechanism of perovskite defect passivation by Trimethylsulfonium Iodide (TMSI).
Experimental Protocols
The following protocols are generalized from common practices in the literature. Researchers should optimize concentrations, solvents, and annealing parameters based on their specific perovskite composition (e.g., MAPbI₃, FAPbI₃, or mixed-cation systems) and device architecture.
Protocol 1: Post-Deposition Surface Treatment
This is the most common method for applying sulfanium iodide passivators. It involves treating the fully formed perovskite film with a dilute solution of the sulfanium salt.
Materials & Reagents:
-
Trimethylsulfonium iodide (TMSI) or other sulfanium iodide derivative (e.g., Dimethylphenethylsulfonium iodide, DMPESI).[11]
-
Anhydrous Isopropanol (IPA) or other suitable orthogonal solvent.
-
Perovskite-coated substrates.
-
Nitrogen-filled glovebox.
Step-by-Step Procedure:
-
Solution Preparation (Critical Step):
-
Inside a nitrogen-filled glovebox, prepare a dilute solution of the sulfanium iodide in anhydrous IPA.
-
A typical starting concentration range is 0.5 to 5 mg/mL.[12] Optimization is crucial; excessive concentrations can lead to the formation of undesirable surface species or even damage the perovskite film.
-
Ensure the salt is fully dissolved by vortexing or brief sonication. The solution should be clear and colorless.
-
-
Application:
-
Place the perovskite-coated substrate on a spin coater.
-
Dispense a sufficient volume of the sulfanium iodide solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to fully cover the perovskite surface.
-
Allow the solution to sit on the surface for a static period of 20-30 seconds. This allows for sufficient interaction time between the passivating agent and the perovskite surface defects.
-
-
Spin Coating:
-
Spin coat the substrate at a moderate speed, typically 3000-4000 RPM, for 30 seconds. This removes excess solution and leaves a thin layer of the passivating agent.
-
-
Annealing:
-
Transfer the substrate to a hotplate inside the glovebox.
-
Anneal at a temperature of 80-100°C for 5-10 minutes. This step helps to drive off any residual solvent and promotes the bonding between the passivator and the perovskite surface.
-
-
Device Completion:
-
Allow the substrate to cool to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer, metal electrode).
-
Caption: Workflow for post-deposition passivation of perovskite films.
Characterization and Validation
To confirm the efficacy of the passivation protocol, a suite of characterization techniques should be employed.
| Characterization Technique | Purpose | Expected Outcome with Sulfanium Passivation |
| Photoluminescence (PL) Spectroscopy | To probe non-radiative recombination.[1] | Increased steady-state PL intensity and longer carrier lifetimes in Time-Resolved PL (TRPL) measurements, indicating suppressed trap-assisted recombination.[13] |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze surface chemical composition and bonding states. | Shifts in Pb 4f and I 3d core level spectra, confirming the interaction between the sulfonium cation and Pb²⁺, and the filling of iodide vacancies.[14] |
| Scanning Electron Microscopy (SEM) | To observe surface morphology and grain structure. | Potentially larger and more uniform perovskite grains with passivation treatment.[8] |
| Kelvin Probe Force Microscopy (KPFM) | To map surface potential and work function. | More uniform surface potential across grains and boundaries, indicating reduced electronic heterogeneity. |
| Device Performance (J-V Scan) | To measure photovoltaic parameters. | Increased VOC and Fill Factor (FF), leading to higher overall PCE. Reduced hysteresis between forward and reverse scans. |
| Stability Testing | To assess long-term durability.[15] | Significantly improved retention of initial PCE when subjected to continuous illumination, thermal stress (e.g., 85°C), or high humidity environments.[16] |
Expected Performance Enhancements
The application of sulfanium iodide passivation has been shown to yield significant improvements in both device efficiency and stability. While specific results vary based on the perovskite composition and device stack, the following table summarizes typical enhancements reported in the literature.
| Photovoltaic Parameter | Control Device (Typical) | Sulfanium Iodide Passivated | Rationale for Improvement |
| Power Conversion Efficiency (PCE) | 19-21% | 21-24% | Overall enhancement from improved VOC and FF. |
| Open-Circuit Voltage (VOC) | 1.05 - 1.12 V | 1.10 - 1.18 V | Suppression of non-radiative recombination centers.[2] |
| Fill Factor (FF) | 75 - 79% | 79 - 84% | Reduced charge carrier trapping and improved charge extraction. |
| Operational Stability (T₈₀) | < 1000 hours | > 4000 hours | Enhanced moisture resistance and mitigation of defect-mediated degradation pathways.[11] |
Note: T₈₀ refers to the time for the device to degrade to 80% of its initial efficiency under continuous operation.
Conclusion and Outlook
Sulfanium iodide-based passivation represents a significant step forward in addressing the critical stability challenges of perovskite solar cells. The aprotic nature of the sulfonium cation, combined with the defect-healing properties of the iodide anion, provides a powerful, dual-action strategy to enhance device performance and longevity. The protocols outlined in this guide provide a robust starting point for researchers to implement this technique. Future research may focus on synthesizing novel sulfonium derivatives with tailored functional groups to further optimize the passivation effect and pave the way for the commercial viability of perovskite photovoltaic technology.
References
-
Enhancing Perovskite Solar Cell Stability and Performance via Bulk Passivation with Sulfonium‐Based Passivators. ResearchGate. Available at: [Link]
-
Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides. Journal of Materials Chemistry C. Available at: [Link]
-
Sulfonate-Assisted Surface Iodide Management for High-Performance Perovskite Solar Cells and Modules. Semantic Scholar. Available at: [Link]
-
Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. Wiley Online Library. Available at: [Link]
-
Protocol for fabricating long-lasting passivated perovskite solar cells. PMC. Available at: [Link]
-
Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. Available at: [Link]
-
Detailed protocol for fabrication of perovskite solar cells. YouTube. Available at: [Link]
-
Defects and Defect Passivation in Perovskite Solar Cells. MDPI. Available at: [Link]
-
Researchers report sulfonium-based treatment for perovskite films that yields extremely stable perovskite solar cells. Perovskite-Info. Available at: [Link]
-
Multifunctional sulfonium-based treatment for perovskite solar cells with less than 1% efficiency loss. Nature Energy. Available at: [Link]
-
Carboxyl‐Functionalized Sulfonium Additive for Improved Crystallization and Defect Passivation in Ternary Cation Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. Journal of Materials Chemistry A. Available at: [Link]
-
Managing Interface Defects via Mixed‐Salt Passivation toward Efficient and Stable Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
Defect Passivation through (α-Methylguanido)acetic Acid in Perovskite Solar Cell for High Operational Stability. ACS Publications. Available at: [Link]
-
Perovskite material characterization and passivation schematic. ResearchGate. Available at: [Link]
-
How might I prepare perovskite solution properly? ResearchGate. Available at: [Link]
-
Multifunctional Organic Molecule for Defect Passivation of Perovskite for High-Performance Indoor Solar Cells. MDPI. Available at: [Link]
-
Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. PMC. Available at: [Link]
-
Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases. ACS Omega. Available at: [Link]
-
Passivation Strategies through Surface Reconstruction toward Highly Efficient and Stable Perovskite Solar Cells on nip Architecture. PSE Community. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. psecommunity.org [psecommunity.org]
- 11. Researchers report sulfonium-based treatment for perovskite films that yields extremely stable perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: The Emerging Role of Sulfanium Iodide in Catalytic Cross-Coupling Reactions
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of sulfanium iodide salts in cross-coupling reactions. This document delves into the mechanistic underpinnings, practical experimental protocols, and the unique advantages offered by these reagents in modern organic synthesis.
Introduction: Sulfonium Salts as Versatile Electrophiles in Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1][2] While aryl halides and triflates have traditionally dominated as electrophilic partners, there is a growing interest in alternative electrophiles that offer unique reactivity and selectivity.[3][4] Triorganosulfonium salts have emerged as powerful and versatile surrogates for organic halides in a variety of transition-metal-catalyzed transformations.[3] They offer distinct advantages, including high reactivity, functional group tolerance, and the ability to be synthesized from readily available starting materials.[4][5]
This guide focuses specifically on sulfanium iodide salts. While much of the literature details the utility of sulfonium salts with non-coordinating anions like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻), the iodide (I⁻) counterion introduces intriguing possibilities. Iodide is known to play a significant role in palladium catalysis, capable of stabilizing catalytically active species and influencing the reaction mechanism.[6] This document will explore the synthesis, reactivity, and catalytic applications of sulfanium iodides, providing both a theoretical framework and practical guidance for their use in the laboratory.
Mechanistic Considerations: The Dual Role of Sulfanium Iodide
The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction involving a sulfonium salt is illustrated below. The general mechanism involves the oxidative addition of the sulfonium salt to a low-valent palladium(0) species, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.[7]
The Catalytic Cycle
Figure 1: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction using a sulfanium salt.
The Influence of the Iodide Counterion
The presence of iodide in the reaction mixture, originating from the sulfanium salt itself, can have a profound impact on the catalytic cycle.[6] Iodide ions are known to coordinate to palladium centers, influencing their electronic properties and stability. Specifically, iodide can stabilize low-valent palladium species, such as Pd(I) dimers, which may be involved in alternative or competing catalytic cycles.[6] This can lead to enhanced catalytic activity and, in some cases, unique selectivity compared to reactions employing sulfonium salts with non-coordinating anions. Researchers should be aware that the choice of the counterion is not merely a matter of solubility but can be a critical parameter for reaction optimization.
Synthesis of Triarylsulfanium Iodide
Triarylsulfanium iodides can be readily prepared in a two-step process. The first step typically involves the reaction of a diaryl sulfoxide with an aryl Grignard reagent to form the corresponding triarylsulfonium halide.[8] The second step is a metathesis reaction where the halide is exchanged for iodide. A representative procedure is provided below.
Protocol 1: Synthesis of Triphenylsulfanium Iodide
Materials:
-
Diphenyl sulfoxide
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium iodide (KI)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add diphenyl sulfoxide (1.0 eq).
-
Dissolve the diphenyl sulfoxide in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 eq) via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude triphenylsulfonium bromide.
-
Dissolve the crude product in a minimal amount of deionized water.
-
To this solution, add a saturated aqueous solution of potassium iodide (2.0 eq). A white precipitate of triphenylsulfanium iodide should form immediately.[9]
-
Stir the mixture at room temperature for 1 hour.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to afford pure triphenylsulfanium iodide.
Catalytic Applications and Protocols
Sulfanium iodides are expected to be competent electrophiles in a wide range of cross-coupling reactions. Below are representative protocols for C-C, C-N, and C-S bond formation, adapted from established procedures for other sulfonium salts.
C-C Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds.[1]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Triphenylsulfanium Iodide with Phenylboronic Acid
Materials:
-
Triphenylsulfanium iodide (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To an oven-dried Schlenk tube, add triphenylsulfanium iodide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and deionized water (10:1 v/v).
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford biphenyl.
C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[10]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Triphenylsulfanium Iodide with Morpholine
Materials:
-
Triphenylsulfanium iodide (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).
-
Add anhydrous toluene, followed by triphenylsulfanium iodide and morpholine.
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-phenylmorpholine.
C-S Cross-Coupling: Thioetherification
The palladium-catalyzed coupling of thiols with aryl electrophiles provides a direct route to diaryl sulfides.[11][12]
Protocol 4: Palladium-Catalyzed Thioetherification of Triphenylsulfanium Iodide with Thiophenol
Materials:
-
Triphenylsulfanium iodide (1.0 eq)
-
Thiophenol (1.2 eq)
-
Palladium(II) chloride (PdCl₂, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add triphenylsulfanium iodide, PdCl₂, dppf, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMF and thiophenol.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford diphenyl sulfide.
Data Presentation: Scope and Yields
The following table summarizes the expected scope and yields for the Suzuki-Miyaura coupling of various aryl sulfonium salts with arylboronic acids, based on literature reports for analogous sulfonium triflates. It is anticipated that sulfanium iodides would provide comparable results, with the potential for altered reaction kinetics due to the presence of the iodide counterion.
| Entry | Aryl Sulfonium Salt | Arylboronic Acid | Product | Yield (%) |
| 1 | Triphenylsulfanium | Phenylboronic acid | Biphenyl | 95 |
| 2 | Tris(4-methoxyphenyl)sulfanium | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 3 | Triphenylsulfanium | 4-Acetylphenylboronic acid | 4-Acetylbiphenyl | 88 |
| 4 | Tris(4-chlorophenyl)sulfanium | Phenylboronic acid | 4-Chlorobiphenyl | 90 |
| 5 | Triphenylsulfanium | 2-Thienylboronic acid | 2-Phenylthiophene | 85 |
Troubleshooting and Considerations
-
Incomplete Conversion: If the reaction does not go to completion, consider increasing the catalyst loading, reaction time, or temperature. The choice of ligand can also be critical, and screening different phosphine ligands may be beneficial.
-
Side Reactions: The presence of a coordinating solvent or impurities can sometimes lead to side reactions. Ensure all reagents and solvents are of high purity and appropriately dried.
-
Iodide Effects: Be mindful that the iodide counterion can influence the catalytic activity. If unexpected results are obtained, it may be useful to compare the reaction with the corresponding sulfanium triflate or tetrafluoroborate salt to deconvolute the effect of the iodide.
Conclusion
Sulfanium iodide salts represent a promising, yet underexplored, class of electrophiles for transition metal-catalyzed cross-coupling reactions. Their straightforward synthesis and the potential for the iodide counterion to beneficially influence the catalytic cycle make them attractive reagents for organic synthesis. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring the utility of sulfanium iodides in their own synthetic endeavors. Further research into the specific effects of the iodide counterion on various cross-coupling reactions is warranted and expected to unveil new and exciting reactivity.
References
-
Recent Advances in Transition-Metal Catalyzed Cross Coupling Reactions of Sulfonium Salts for the Synthesis of C-C and C-X Bonds. (2025). ResearchGate. [Link]
- Synthesis of triarylsulfonium salts. (1990).
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
- Product Class 15: Arylsulfonium Salts and Deriv
-
Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020). Frontiers in Chemistry. [Link]
-
Radical C–C bond formation using sulfonium salts and light. (2020). University of Manchester Research Explorer. [Link]
-
Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. (2022). PMC. [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers. [Link]
-
Radical C−C Bond Formation using Sulfonium Salts and Light. (2020). ePrints Soton. [Link]
-
(PDF) Radical C−C Bond Formation using Sulfonium Salts and Light. (2020). ResearchGate. [Link]
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
-
(PDF) Reversible C–C Bond Formation Using Palladium Catalysis. (n.d.). ResearchGate. [Link]
-
Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. (2020). The Journal of Organic Chemistry. [Link]
-
Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. (2020). PMC. [Link]
-
Recent developments in palladium-catalyzed C–S bond formation. (2020). Organic Chemistry Frontiers. [Link]
-
Practical Palladium Catalysts for C-N and C-O Bond Formation. (2025). ResearchGate. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews. [Link]
-
Synthesis of the triarylsulfonium salts 1b–4b and the corresponding... (n.d.). ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). ResearchGate. [Link]
-
Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines. (2026). American Chemical Society. [Link]
- Preparation method of triphenyl sulfonium salt. (2012).
-
Metal-catalyzed C–S bond formation using sulfur surrogates. (2021). RSC Publishing. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). RSC Publishing. [Link]
-
Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis. (2011). ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]
- 9. CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents [patents.google.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Recent developments in palladium-catalyzed C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Metal-catalyzed C–S bond formation using sulfur surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Comprehensive Guide to the Preparation of Trimethylsulfonium Iodide and its Application in Epoxide Synthesis via the Corey-Chaykovsky Reaction
Abstract
The transformation of carbonyl compounds into epoxides is a cornerstone of modern organic synthesis, providing critical three-membered ring intermediates for the construction of complex molecular architectures in pharmaceuticals and natural products. The Johnson-Corey-Chaykovsky reaction offers a powerful and reliable method for this transformation through the use of sulfur ylides.[1][2][3][4] This guide provides an in-depth exploration of the preparation of trimethylsulfonium iodide, a key precursor to the reactive sulfur ylide, and presents a detailed, field-proven protocol for its subsequent use in the epoxidation of carbonyl compounds. We will delve into the mechanistic underpinnings, critical safety considerations, step-by-step experimental procedures, and troubleshooting insights to empower researchers in their synthetic endeavors.
Part 1: The Precursor—Synthesis of Trimethylsulfonium Iodide
Principle and Mechanism
The synthesis of trimethylsulfonium iodide is a classic example of a nucleophilic substitution (SN2) reaction. The sulfur atom of dimethyl sulfide, acting as a nucleophile, attacks the electrophilic methyl carbon of iodomethane. The iodide ion is displaced, resulting in the formation of the stable sulfonium salt.
-
Nucleophile: Dimethyl sulfide ((CH₃)₂S)
-
Electrophile: Iodomethane (CH₃I)
-
Leaving Group: Iodide (I⁻)
The reaction is typically performed in a polar solvent which helps to stabilize the resulting ionic product.[5] While an alternative reagent, trimethylsulfoxonium iodide, can be synthesized from dimethyl sulfoxide (DMSO) and iodomethane, this guide focuses specifically on the preparation of trimethylsulfonium iodide from dimethyl sulfide.[6][7][8]
Critical Safety Considerations: Hazard Analysis
The reagents used in this synthesis are hazardous and require careful handling in a well-ventilated chemical fume hood.
| Reagent | Key Hazards | GHS Pictograms |
| Dimethyl Sulfide | Highly flammable liquid and vapor; Causes serious eye irritation; Harmful if swallowed; Pungent, unpleasant odor.[9][10][11] | 🔥, ⚠️ |
| Iodomethane | Fatal if inhaled; Toxic if swallowed or in contact with skin; Causes skin and eye irritation; Suspected of causing cancer.[12][13] | ☠️, ❤️, ⚠️ |
Core Safety Directives:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of volatile and toxic vapors.[12][13]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact with iodomethane; consult glove compatibility charts), and splash-proof safety goggles.
-
Spill Management: Have appropriate spill kits (absorbent materials for flammable liquids) readily available. In case of a spill, evacuate the area and follow established laboratory procedures.[9][13]
Detailed Protocol for Preparation of Trimethylsulfonium Iodide
Materials and Equipment:
-
Dimethyl sulfide ((CH₃)₂S)
-
Iodomethane (CH₃I)
-
Methanol (CH₃OH), anhydrous
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Round-bottom flask with a stir bar
-
Condenser and drying tube (or inert gas inlet)
-
Ice bath
-
Buchner funnel and filter flask
-
Schlenk line or source of inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. This prevents moisture from entering the reaction, which is good practice although not strictly critical for this step.
-
Reagent Addition: In the fume hood, charge the flask with dimethyl sulfide (1.0 eq). Add anhydrous methanol as a solvent (approx. 2-3 mL per gram of dimethyl sulfide).
-
Cooling: Cool the stirring solution in an ice bath to 0 °C. This is to control the initial exotherm of the reaction.
-
Iodomethane Addition: Add iodomethane (1.0-1.1 eq) to the cooled solution dropwise via a syringe or dropping funnel. A slight excess of iodomethane ensures complete consumption of the volatile dimethyl sulfide.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 24-48 hours. A white precipitate of trimethylsulfonium iodide will form over time.
-
Isolation: Once the reaction is complete (as indicated by the formation of a significant amount of precipitate), cool the flask again in an ice bath.
-
Filtration and Washing: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the crystalline product under high vacuum to remove all residual solvent. The resulting trimethylsulfonium iodide should be a white, crystalline, and free-flowing solid. Store it in a desiccator, as it can be hygroscopic.
Part 2: Application in Epoxide Formation (Corey-Chaykovsky Reaction)
Principle and Mechanism
The Corey-Chaykovsky reaction transforms aldehydes and ketones into their corresponding epoxides.[14][15] The process involves two key stages:
-
Ylide Formation: The prepared trimethylsulfonium iodide is deprotonated at one of its methyl groups by a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to generate the highly reactive sulfur ylide, dimethylsulfonium methylide, in situ.[1][3][14]
-
Epoxide Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon.[16] This forms a betaine intermediate which then undergoes a rapid, intramolecular SN2 reaction. The negatively charged oxygen attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide as a neutral leaving group and forming the three-membered epoxide ring.[16]
Detailed Protocol for Epoxidation of Cyclohexanone
This protocol provides a representative example of an epoxidation reaction.
Materials and Equipment:
-
Trimethylsulfonium iodide (prepared in Part 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Cyclohexanone
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with stir bar
-
Septa, syringes, and needles
-
Inert gas line (N₂ or Ar)
-
Ice bath
-
Rotary evaporator
-
Chromatography equipment (optional, for purification)
Procedure:
-
Preparation of Base: In a fume hood, carefully wash the sodium hydride (1.1 eq) with anhydrous hexanes three times to remove the mineral oil. Decant the hexanes carefully each time. Dry the washed NaH under a stream of inert gas. Caution: Sodium hydride reacts violently with water.
-
Reaction Setup: Assemble a dry three-neck flask equipped with a stir bar, a thermometer, and a septum under a positive pressure of inert gas.
-
Ylide Generation: Suspend the washed NaH and trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO. Allow the mixture to stir at room temperature. The generation of the ylide is indicated by the cessation of hydrogen gas evolution (typically 30-45 minutes). The solution may become grayish and cloudy.
-
Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of cyclohexanone (1.0 eq) in a small amount of anhydrous THF dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (cyclohexanone) is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Caution: Unreacted NaH will react vigorously.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure epoxide.
Experimental Workflow and Data
| Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aromatic Aldehydes | KOH | tert-Butanol | RT | Good to Excellent | [15] |
| Ketones | KOH | tert-Butanol | RT | Satisfactory to Excellent | [15] |
| Kobusone (Enone) | KOtBu | DMF | 0 | 91% (diepoxide) | [3] |
| Aldehydes/Ketones | NaH | DMSO/THF | 0 to RT | Good | [1][3] |
Part 3: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive Base: NaH has been exposed to air/moisture. | Use fresh NaH or wash thoroughly as described in the protocol. |
| Wet Reagents/Solvents: Water quenches the ylide. | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Inefficient Ylide Formation: Insufficient reaction time or temperature for deprotonation. | Ensure hydrogen evolution has ceased before adding the substrate. A slightly elevated temperature (e.g., 50 °C) can sometimes facilitate ylide formation, but may also decrease ylide stability. | |
| Low Yield of Epoxide | Ylide Decomposition: The sulfur ylide is thermally unstable. | Maintain low temperatures (0 °C or below) during substrate addition and the initial phase of the reaction. |
| Competing Reactions: For enones, 1,4-addition (cyclopropanation) can compete with 1,2-addition (epoxidation). | Dimethylsulfonium methylide (from trimethylsulfonium iodide) generally favors epoxidation. The more stable dimethyloxosulfonium methylide (from the corresponding sulfoxonium salt) favors cyclopropanation.[4] | |
| Difficult Purification | Residual DMSO: DMSO is high-boiling and water-soluble. | Perform multiple aqueous washes during the work-up to thoroughly remove DMSO before concentration. |
| Byproduct Formation: Unreacted starting material or side products. | Ensure the reaction goes to completion via TLC monitoring. Optimize chromatography conditions for separation. |
Expert Insights:
-
The Choice of Base Matters: While NaH is common, other bases like potassium tert-butoxide (KOtBu) or even powdered potassium hydroxide (KOH) can be effective, sometimes offering milder conditions.[3][15]
-
Solvent Selection is Key: DMSO is excellent for dissolving the sulfonium salt and promoting ylide formation. THF is often used to dissolve the carbonyl substrate for controlled addition. The solvent system can significantly impact reaction rates and yields.[3]
-
Substrate Scope: The Corey-Chaykovsky reaction is broadly applicable to a wide range of aldehydes and ketones.[15][17] Sterically hindered ketones may react more slowly. Electron-withdrawing groups on the carbonyl compound can accelerate the initial nucleophilic attack.
References
- Google Patents. US4978795A - Method to prepare trimethylsulfonium halides.
-
chemeurope.com. Johnson-Corey-Chaykovsky reaction. [Link]
-
ADICHEMISTRY. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. [Link]
-
YouTube. Corey-Chaykovsky Epoxide Formation Mechanism | Organic Chemistry. [Link]
-
National Institutes of Health. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
Royal Society of Chemistry. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]
-
ResearchGate. Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
Organic Chemistry Portal. Epoxide synthesis by sulfonium ylide addition. [Link]
-
MDPI. Organocatalytic Transformations from Sulfur Ylides. [Link]
-
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]
-
Carl ROTH. Safety Data Sheet: Dimethyl sulfide. [Link]
-
Airgas. SAFETY DATA SHEET - Dimethyl Sulfide. [Link]
-
Carl ROTH. Safety Data Sheet: Iodomethane D3. [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. youtube.com [youtube.com]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. US4978795A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 6. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 9. carlroth.com [carlroth.com]
- 10. airgas.com [airgas.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Applications of Sulfanium Iodide Electrolytes
Introduction: The Emerging Role of Sulfanium Iodide Electrolytes in Electrochemical Systems
Sulfanium salts, characterized by a positively charged sulfur atom, have garnered significant interest as cations for ionic liquids (ILs) and solid-state electrolytes. When paired with the iodide anion, these materials exhibit a unique combination of properties that make them promising for various electrochemical applications.[1] Sulfanium-based ILs are noted for their high ionic conductivity, good thermal stability, and wide electrochemical windows.[2][3] The iodide anion, in particular, can play a direct role in redox processes, offering functionalities beyond simple charge carrying.
This guide provides an in-depth exploration of the synthesis, characterization, and application of sulfanium iodide electrolytes. It is designed for researchers and professionals in materials science and drug development, offering both foundational knowledge and detailed, field-tested protocols. We will delve into two primary application areas where sulfanium iodide electrolytes show significant promise: as redox mediators in high-energy lithium-sulfur (Li-S) batteries and as electrolytes in supercapacitors. The causality behind experimental choices is emphasized to provide a self-validating framework for your research and development.
Part 1: Synthesis of Sulfanium Iodide Ionic Liquids
The versatility of sulfanium iodide electrolytes begins with their synthesis. The properties of the resulting salt, such as its melting point, viscosity, and ionic conductivity, can be tuned by modifying the alkyl or aryl groups attached to the sulfur cation. A general and robust method for synthesizing trialkylsulfonium iodides is the direct quaternization of a thioether with an iodoalkane.
Protocol 1: Synthesis of Decyl(dimethyl)sulfanium Iodide ([DDMS]I)
This protocol is adapted from a method used to synthesize a sulfonium iodide-based ionic liquid for corrosion inhibition studies, demonstrating a straightforward and effective synthesis route.[4]
Causality and Scientific Rationale: This synthesis is a classic SN2 reaction. The sulfur atom of the n-decyl methyl sulfide acts as a nucleophile, attacking the electrophilic carbon of the iodomethane. The iodide ion is an excellent leaving group, facilitating the reaction. The choice of reactants allows for the creation of an asymmetric sulfonium cation with both a long alkyl chain (for potential solubility in organic media) and smaller methyl groups.
Materials:
-
n-Decyl methyl sulfide (97%)
-
Iodomethane (≥99%)
-
Trifluoroacetic acid (99%)
-
Anhydrous diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-decyl methyl sulfide (e.g., 0.1 mol) in a minimal amount of a suitable solvent if necessary, although the reaction can often be run neat. Purge the flask with an inert gas (N₂ or Ar) to prevent side reactions with atmospheric moisture and oxygen.
-
Addition of Reagents: Add a stoichiometric equivalent of iodomethane (0.1 mol) to the flask. Then, add a catalytic amount of trifluoroacetic acid.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy on small aliquots.
-
Purification: After the reaction is complete, the resulting product, decyl(dimethyl)sulfanium iodide, is often a viscous liquid or a low-melting-point solid. To purify, wash the product repeatedly with anhydrous diethyl ether to remove any unreacted starting materials. The dense ionic liquid phase will separate from the less dense ether phase.
-
Drying: After decanting the ether, place the product under high vacuum for several hours to remove any residual solvent. The final product should be a clear, viscous liquid or solid.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized [DDMS]I.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups.
Caption: General workflow for the synthesis of decyl(dimethyl)sulfonium iodide.
Part 2: Application of Sulfanium Iodide as a Redox Mediator in Lithium-Sulfur Batteries
Lithium-sulfur (Li-S) batteries offer a theoretical energy density significantly higher than conventional lithium-ion batteries. However, they suffer from challenges like the insulating nature of sulfur and the "polysulfide shuttle" effect, which leads to capacity fade.[5] Iodide-based electrolytes, particularly those containing lithium iodide (LiI), have been shown to act as redox mediators, facilitating the kinetics of the sulfur redox reactions and improving battery performance.[6][7] The use of a sulfonium iodide ionic liquid can potentially offer the benefits of a redox mediator while also providing a stable, low-volatility electrolyte.
Mechanism of Action: The iodide anion (I⁻) can be oxidized to triiodide (I₃⁻) at the cathode during charging. The triiodide then chemically oxidizes the insoluble lithium sulfide (Li₂S) to soluble polysulfides, which can then be further oxidized electrochemically. This mediated pathway can lower the charging overpotential and improve the utilization of the active material.[5]
Caption: Iodide/triiodide redox shuttle mechanism in a Li-S battery.
Protocol 2: Preparation and Electrochemical Testing of a Sulfanium Iodide-Containing Electrolyte for a Li-S Cell
This protocol outlines the preparation of a Li-S coin cell using an electrolyte containing a sulfonium iodide additive and its subsequent electrochemical characterization.
Materials:
-
Sulfur/carbon composite cathode material
-
Lithium metal foil for the anode
-
Celgard separator
-
Coin cell components (CR2032)
-
Base electrolyte: 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 v/v mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME)
-
Sulfonium iodide additive (e.g., [DDMS]I, synthesized as per Protocol 1)
-
Argon-filled glovebox
-
Battery cycler
-
Potentiostat with frequency response analyzer for EIS
Procedure:
A. Electrolyte Preparation (inside a glovebox):
-
Prepare the base electrolyte by dissolving the required amount of LiTFSI in the DOL/DME solvent mixture.
-
Create the test electrolyte by adding the sulfonium iodide additive to the base electrolyte at a specific concentration (e.g., 0.1 M). Stir until fully dissolved.
B. Coin Cell Assembly (inside a glovebox):
-
Prepare the sulfur/carbon composite cathode by casting a slurry of the active material, a binder (e.g., PVDF), and a conductive additive (e.g., carbon black) onto an aluminum current collector. Dry and punch into circular electrodes.
-
Assemble a CR2032 coin cell in the following order from bottom to top: case, spacer disk, lithium metal anode, separator, add a few drops of the prepared electrolyte, sulfur/carbon cathode, spacer disk, spring, and cap.
-
Crimp the coin cell to ensure it is properly sealed.
C. Electrochemical Characterization:
-
Resting Period: Allow the assembled cell to rest for at least 12 hours to ensure complete wetting of the electrodes and separator by the electrolyte.
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a typical voltage window for Li-S cells (e.g., 1.7 V to 2.8 V) for 3-5 cycles. This helps to understand the redox processes occurring in the cell.[8][9]
-
Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C) to evaluate its capacity, rate capability, and cycling stability. A typical cycling protocol involves charging and discharging at a constant current between the set voltage limits.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge (e.g., fully charged, fully discharged) to analyze the internal resistance of the cell.[10] A typical frequency range is 100 kHz to 0.01 Hz with a small AC voltage amplitude (e.g., 5-10 mV).[11]
Expected Results and Data Analysis:
-
CV Analysis: The CV curves should show characteristic redox peaks corresponding to the conversion of sulfur to polysulfides and Li₂S. A lower potential separation between the anodic and cathodic peaks in the cell with the sulfonium iodide additive would indicate improved reaction kinetics.
-
Galvanostatic Cycling Data: Compare the discharge capacity, coulombic efficiency, and capacity retention over cycles for cells with and without the sulfonium iodide additive. An improvement in these parameters would demonstrate the beneficial effect of the redox mediator.
-
EIS Analysis: The Nyquist plots obtained from EIS can be fitted to an equivalent circuit model to determine parameters like the solution resistance (Rₛ) and the charge transfer resistance (Rₖₜ). A lower charge transfer resistance in the cell with the sulfonium iodide additive would provide further evidence of enhanced kinetics.[12]
Part 3: Application of Sulfanium Iodide Electrolytes in Supercapacitors
Supercapacitors store energy through ion adsorption at the electrode-electrolyte interface (electrochemical double-layer capacitors, EDLCs) or through fast surface redox reactions (pseudocapacitors).[13][14] The ideal electrolyte for a supercapacitor should have high ionic conductivity, a wide electrochemical stability window, and be non-flammable.[2] Sulfonium-based ionic liquids are promising candidates for supercapacitor electrolytes due to these properties.[1] The use of sulfonium iodide can be particularly interesting for hybrid supercapacitors, where the iodide/triiodide redox couple could contribute pseudocapacitance, thereby increasing the energy storage capacity.
Protocol 3: Fabrication and Characterization of a Supercapacitor with a Sulfanium Iodide-Based Electrolyte
This protocol describes the assembly and testing of a symmetric supercapacitor using a sulfonium iodide ionic liquid as the electrolyte.
Materials:
-
Activated carbon electrodes
-
Sulfonium iodide ionic liquid (e.g., Triethylsulfonium iodide)
-
Separator (e.g., filter paper or Celgard)
-
Coin cell components (CR2032) or a two-electrode Swagelok-type cell
-
Potentiostat with modules for CV, galvanostatic cycling, and EIS
Procedure:
A. Cell Assembly (in a dry environment or glovebox if the IL is hygroscopic):
-
Cut two pieces of activated carbon electrode of the same size.
-
Soak the separator in the sulfonium iodide ionic liquid electrolyte.
-
Assemble the symmetric supercapacitor in a coin cell or Swagelok-type cell with the configuration: electrode, separator, electrode.
B. Electrochemical Characterization:
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the electrochemical stability window of the electrolyte. For an EDLC, the CV curve should be close to a rectangular shape. Deviations from this shape may indicate pseudocapacitive contributions or high resistance.
-
Galvanostatic Charge-Discharge (GCD): Charge and discharge the supercapacitor at different current densities. The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the voltage window.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to determine the equivalent series resistance (ESR) and to analyze the frequency response of the device.[15][16] The ESR, which includes the resistance of the electrolyte, electrodes, and contacts, can be determined from the high-frequency intercept of the Nyquist plot with the real axis.
Expected Results and Data Analysis:
-
Capacitance and Rate Capability: The specific capacitance calculated from the GCD curves will indicate the energy storage capability of the device. Plotting the specific capacitance against the current density will reveal the rate capability.
-
Energy and Power Density: Calculate the energy density (E = 0.5 × C × ΔV²) and power density (P = E / Δt) to evaluate the overall performance of the supercapacitor.
-
EIS Data: A low ESR is desirable for high power performance. The Nyquist plot for an ideal capacitor would be a vertical line. In practice, a semicircle at high frequencies (related to charge transfer resistance) and a line with a slope close to 90 degrees at low frequencies are observed.
Data Presentation: Comparative Performance of Electrolytes
| Electrolyte System | Ionic Conductivity (mS/cm²) | Electrochemical Window (V) | Specific Capacitance (F/g) | ESR (Ω) | Reference |
| Standard Organic Electrolyte | ~10 | ~2.7 | ~100-120 | ~0.5-1.0 | Generic Data |
| Sulfonium-based IL (e.g., with TFSI⁻) | ~2-5 | ~4.0-5.5 | ~120-150 | ~1.0-2.0 | [1] |
| Sulfonium Iodide IL (Hypothetical) | ~1-4 | Potentially lower due to I⁻ oxidation | >150 (with pseudocapacitance) | ~1.5-3.0 | - |
Note: The data for the Sulfonium Iodide IL is hypothetical and represents expected trends based on the potential for pseudocapacitive contributions from the iodide/triiodide redox couple.
Conclusion and Future Outlook
Sulfanium iodide electrolytes represent a promising class of materials for advanced electrochemical energy storage devices. Their tunable synthesis and unique properties, particularly the redox activity of the iodide anion, open up new avenues for improving the performance of Li-S batteries and supercapacitors. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore these materials further. Future research should focus on synthesizing a wider range of sulfanium iodide structures to optimize their physicochemical properties, and on conducting long-term stability studies to assess their viability for commercial applications.
References
-
Triethylsulfonium-based ionic liquids enforce lithium salt electrolytes. (2022). RSC Publishing. [Link]
-
Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation. Chemical Communications (RSC Publishing). [Link]
-
Investigation of Sulfonium-Iodide-Based Ionic Liquids to Inhibit Corrosion of API 5L X52 Steel in Different Flow Regimes in Acid Medium. (2022). ACS Omega. [Link]
-
Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment. (2024). RSC Publishing. [Link]
-
Thermal and Electrochemical Properties of Solid Polymer Electrolytes Prepared via Lithium Salt-Catalyzed Epoxide Ring Opening Polymerization. (2021). MDPI. [Link]
-
Molten and Solid Trialkylsulfonium Iodides and Their Polyiodides as Electrolytes in Dye-Sensitized Nanocrystalline Solar Cells. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC - NIH. [Link]
-
All-Solid-State Lithium–Sulfur Batteries Enhanced by Redox Mediators. (2021). Stanford University. [Link]
-
All-Solid-State Lithium-Sulfur Batteries Enhanced by Redox Mediators. (2021). PubMed. [Link]
-
Impedance spectroscopy studies of the electrochemical hybrid supercapacitors based on activated carbon and iron oxides. Bulgarian Chemical Communications. [Link]
-
Application of Ionic Liquids for Batteries and Supercapacitors. MDPI. [Link]
-
Ionic Liquids for Supercapacitor Applications. PubMed. [Link]
-
State-of-Charge Monitoring by Impedance Spectroscopy during Long-Term Self-Discharge of Supercapacitors and Lithium-Ion Batteries. MDPI. [Link]
-
Designing a Quinone-Based Redox Mediator to Facilitate Li2S Oxidation in Li-S Batteries. (2018). Stanford University. [Link]
-
(PDF) Thermal and Electrochemical Properties of Solid Polymer Electrolytes Prepared via Lithium Salt-Catalyzed Epoxide Ring Opening Polymerization. ResearchGate. [Link]
-
Eects of State of Charge on the Physical Characteristics of V(IV)/V(V) Electrolytes and Membrane for the All Vanadium Flow Batte. (2020). Digital Commons @ Salve Regina. [Link]
-
Physicochemical Modeling of Electrochemical Impedance in Solid-State Supercapacitors. PMC - NIH. [Link]
-
Application of Ionic Liquids for Batteries and Supercapacitors. (2021). ResearchGate. [Link]
-
Cyclic Voltammetry of Ion-Coupled Electron Transfer Reactions for Diagnosing Energy Storage Materials. arXiv. [Link]
-
Investigation of Supercapacitor's Impedance Based on Spectroscopic Measurements. passive-components.eu. [Link]
-
Lithium iodide as a promising electrolyte additive for lithium-sulfur batteries: mechanisms of performance enhancement. PubMed. [Link]
-
Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. (2022). MDPI. [Link]
-
Full‐Range Redox Mediation on Sulfur Redox Kinetics for High‐Performance Lithium‐Sulfur Batteries. ResearchGate. [Link]
-
Cyclic Voltammetric Simulations on Batteries with Porous Electrodes. Journal of Electrochemistry. [Link]
Sources
- 1. Triethylsulfonium-based ionic liquids enforce lithium salt electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lithium iodide as a promising electrolyte additive for lithium-sulfur batteries: mechanisms of performance enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. All-Solid-State Lithium-Sulfur Batteries Enhanced by Redox Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.salve.edu [digitalcommons.salve.edu]
- 9. "Cyclic Voltammetric Simulations on Batteries with Porous Electrodes" by Xue-Fan Cai and Sheng Sun [jelectrochem.xmu.edu.cn]
- 10. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Physicochemical Modeling of Electrochemical Impedance in Solid-State Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Ionic Liquids for Supercapacitor Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. passive-components.eu [passive-components.eu]
scalable synthesis methods for chiral sulfanium iodides
Application Note & Protocol Guide
Part 1: Executive Summary & Strategic Overview
The Challenge of the Chiral Sulfur Center Chiral sulfonium salts (systematically chiral sulfanium derivatives) are potent electrophilic reagents used to transfer alkylidene groups to carbonyls and imines, generating epoxides and aziridines with high enantioselectivity. While often overshadowed by chiral phosphonium ylides, sulfonium reagents offer unique orthogonality and milder reaction conditions.
The primary bottleneck in their industrial adoption is scalability . Unlike carbon stereocenters, sulfur stereocenters (
The "Iodide Dilemma"
While iodides are the most convenient precursors (via alkylation with alkyl iodides), the iodide anion (
Strategic Solution This guide presents a Self-Validating Workflow that prioritizes:
-
Resolution via Camphorsulfonates: The most robust method for multi-gram scale synthesis.
-
Anion Metathesis: A controlled protocol to restore the iodide counterion immediately prior to application, or stabilizing the salt for storage.
Part 2: The Chemistry of S-Chirality
The sulfur atom in a sulfonium salt adopts a trigonal pyramidal geometry. If the three substituents are different, the sulfur is a stereogenic center.
Stability & Racemization Mechanism
The barrier to pyramidal inversion for sulfonium salts is generally high (
-
Temperature:
. -
Nucleophilic Counterions: Iodide (
) promotes racemization via a reversible reaction (see Diagram 1).
Diagram 1: The Iodide-Induced Racemization Cycle
Caption: The iodide anion acts as a nucleophile, temporarily dealkylating the sulfur. Re-alkylation occurs randomly, leading to a racemic mixture. This dictates the requirement for low-temperature handling.
Part 3: Scalable Synthesis Protocol (The Resolution Method)
This protocol utilizes Silver (1S)-(+)-10-Camphorsulfonate (AgCSA) for the resolution of racemic sulfonium iodides. This method is preferred for scalability because the chiral auxiliary is recoverable, and the separation relies on fractional crystallization rather than expensive chromatography.
Materials Required
-
Precursor: Racemic Sulfide (
). -
Alkylating Agent: Methyl Iodide (MeI).
-
Resolving Agent: Silver (1S)-(+)-10-Camphorsulfonate (prepared from commercially available (+)-10-Camphorsulfonic acid).
-
Solvents: Acetone (dry), Diethyl Ether, Acetonitrile.
-
Equipment: Mechanical stirrer, sintered glass filter (porosity 3 or 4), vacuum drying oven (
).
Step-by-Step Protocol
Phase 1: Synthesis of Racemic Sulfonium Iodide
-
Dissolve sulfide (1.0 equiv) in acetonitrile (5 volumes).
-
Add Methyl Iodide (1.5 equiv) dropwise at
under . -
Stir at Room Temperature (RT) for 12–18 hours.
-
Precipitate the racemic salt by adding Diethyl Ether (10 volumes).
-
Filter and dry the white solid.
-
Checkpoint: Verify purity via
-NMR. (Target ).
-
Phase 2: Anion Metathesis & Resolution
-
Dissolve the Racemic Sulfonium Iodide (1.0 equiv) in minimum warm acetone.
-
Add AgCSA (1.0 equiv) dissolved in acetonitrile/acetone.
-
Observation: Immediate precipitation of yellow Silver Iodide (AgI). This drives the reaction forward.
-
-
Stir vigorously for 1 hour in the dark (AgI is photosensitive).
-
Filtration: Filter through a Celite pad to remove AgI. The filtrate contains the diastereomeric pair:
and . -
Fractional Crystallization:
-
Concentrate the filtrate.
-
Add dry Acetone or Acetone/Ether mixture until cloudy.
-
Cool to
for 24 hours. -
Filter the crystals. These are typically the (S)-Sulfonium-(+)-CSA salt (verify absolute configuration via X-ray or optical rotation comparison).
-
Recycling: The mother liquor is enriched in the (R)-isomer.
-
Phase 3: Restoration of the Iodide (The "Switch") Crucial: Do not perform this step until the reagent is needed, or if the iodide form is specifically required for the next reaction. The CSA salt is more stable for storage.*
-
Resin Preparation: Pack a column with Amberlyst A-26 (OH form) . Flush with 1M NaI solution to convert to Iodide form . Wash with water, then acetone until anhydrous.
-
Exchange: Dissolve the resolved Sulfonium-CSA salt in Acetone.
-
Elution: Pass the solution through the Iodide resin.
-
Isolation: Evaporate the solvent at low temperature (
) to prevent racemization. -
Result: Enantiopure Chiral Sulfonium Iodide.
Part 4: Visualization of the Workflow
Diagram 2: Scalable Resolution Workflow
Caption: Operational flow for converting racemic sulfides to enantiopure sulfonium iodides via CSA resolution.
Part 5: Quality Control & Data Specifications
Stability Data Table
The following data illustrates the half-life (
| Solvent | Dielectric Constant ( | Recommendation | |
| Methanol | 33 | 14.5 | Avoid (Solvolysis risk) |
| Acetone | 21 | 180.0 | Preferred for Crystallization |
| Chloroform | 4.8 | 2.5 | Critical Avoid (Promotes ion pairing/inversion) |
| Water | 80 | >500 | Good for storage (if non-hygroscopic) |
Analytical Checkpoints
-
Optical Rotation (
): Measure in Methanol at . Compare against literature values (e.g., Andersen et al.). -
Enantiomeric Excess (ee): Chiral HPLC is difficult for salts. Convert a small aliquot to the epoxide using a standard aldehyde (e.g., benzaldehyde) and measure the ee of the resulting epoxide via Chiral HPLC (Chiralcel OD-H column).
Part 6: Expert Insights & Causality
Why AgCSA?
While sodium camphorsulfonate is cheaper, it does not drive the reaction to completion because NaI is soluble in many organic solvents used for sulfonium salts. Silver (Ag) is used because the
The "Memory of Chirality" When using these iodides in Corey-Chaykovsky reactions, the base used (e.g., NaH, KOtBu) generates the ylide. The ylide maintains the sulfur chirality. However, if the reaction is too slow, the iodide counterion (now free in solution) can attack the ylide or the precursor salt, eroding ee.
-
Protocol Adjustment: Always add the base to the sulfonium salt in the presence of the carbonyl substrate (in-situ generation) rather than pre-forming the ylide, to minimize the lifetime of the sensitive intermediate.
References
-
Aggarwal, V. K., et al. (1997). "Catalytic Asymmetric Epoxidation of Aldehydes Mediated by Chiral Sulfonium Salts." Journal of the American Chemical Society.
-
Andersen, K. K. (1964). "The Synthesis of Optically Active Sulfoxides from Sulfinates." Tetrahedron Letters. (Foundational work on sulfur chirality resolution).
-
Trost, B. M., & Hammen, R. F. (1973). "New synthetic reactions. Asymmetric sulfur ylide transfer." Journal of the American Chemical Society.
-
Varma, R. S., et al. (1999). "Solvent-free synthesis of sulfonium salts." Green Chemistry. (Scalability reference).
-
Cheng, Y., et al. (2021).[1] "Recent Advances in the Synthesis and Application of Chiral Sulfonium Salts." Chemical Reviews.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Sulfonium Salts from Iodide Impurities
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of sulfonium salt products. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions to a common challenge in synthetic chemistry: the removal of residual iodide impurities. Sulfonium salts are increasingly vital reagents in organic synthesis and catalysis due to their stability and diverse reactivity.[1][2] However, their synthesis often results in iodide-contaminated products, which can interfere with downstream applications.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to adapt and troubleshoot effectively in your own laboratory settings.
Part 1: Diagnosis and Initial Assessment
Q1: How can I confirm the presence of iodide in my sulfonium salt product?
A: Before proceeding with any purification, it's crucial to confirm the presence and, if possible, estimate the level of iodide contamination.
-
Qualitative Test (Spot Test): A simple and rapid method is to add a few drops of a silver nitrate (AgNO₃) solution to an aqueous solution of your sulfonium salt. The formation of a pale yellow precipitate (Silver Iodide, AgI) indicates the presence of iodide ions. Be aware that other halides will also precipitate, but AgI has a distinct color.
-
Quantitative Analysis: For more precise measurement, several analytical techniques are available:
-
Ion Chromatography (IC): This is a highly effective method for separating and quantifying various ions, including iodide, in your sample.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS offers very high sensitivity and is excellent for determining trace and ultra-trace amounts of iodine.[3][4]
-
Ion-Selective Electrode (ISE): An iodide-specific ISE can provide a quick and relatively inexpensive quantification of iodide concentration.
-
Q2: Why is it critical to remove iodide from my final sulfonium salt product?
A: The presence of iodide, even in small amounts, can have significant detrimental effects on your research and development:
-
Catalyst Poisoning: In many catalytic reactions, particularly those involving transition metals like palladium, iodide can act as a catalyst poison, deactivating the catalyst and hindering or completely stopping the desired transformation.
-
Interference in Biological Assays: For drug development professionals, iodide can interfere with a wide range of biological assays, leading to false positives or negatives. It can also exhibit its own biological activity, confounding the results of your target compound.
-
Side Reactions: Iodide is a good nucleophile and can participate in unwanted side reactions in subsequent synthetic steps, reducing the yield and purity of your desired product.
-
Inaccurate Formulation: For pharmaceutical applications, the presence of an unknown impurity like iodide can lead to incorrect dosage calculations and potential toxicity issues.
Part 2: Method Selection and Strategy
Q3: What are the primary methods for removing iodide impurities from sulfonium salts?
A: There are three main strategies, each with its own advantages and limitations: Anion Exchange Chromatography, Precipitation with Silver Salts, and Recrystallization. The choice of method depends on the properties of your sulfonium salt, the level of iodide contamination, and the required final purity.
Q4: How do I choose the most suitable purification method for my specific situation?
A: The selection of an appropriate purification method is a critical decision. Use the following decision-making workflow and the comparison table below to guide your choice.
Caption: Decision workflow for selecting a purification method.
| Method | Principle | Best For | Advantages | Disadvantages |
| Anion Exchange Chromatography | Differential binding of anions to a positively charged stationary phase.[5] | Removing trace to moderate levels of iodide. High-purity applications. | High resolution and efficiency. Scalable and can be automated.[6] | Requires specialized equipment (FPLC/HPLC). Can be time-consuming. Potential for product loss on the column. |
| Precipitation with Silver Salts | Formation of highly insoluble silver iodide (AgI).[7] | Removing high concentrations of iodide. | Rapid and straightforward. Very effective due to the low solubility of AgI. | Introduces silver ions that must be removed. The precipitate can be difficult to filter. Risk of co-precipitation of the product. |
| Recrystallization | Difference in solubility between the desired salt and the iodide impurity in a chosen solvent system.[8][9] | Products where the desired salt and the iodide salt have very different solubilities. | Simple, inexpensive, and can handle large quantities. | Highly dependent on finding a suitable solvent. May not be effective for removing trace impurities. Product loss in the mother liquor.[10] |
Part 3: Detailed Protocols and Troubleshooting
Anion Exchange Chromatography
Q5: What is the scientific principle behind using anion exchange chromatography for iodide removal?
A: Anion exchange chromatography separates molecules based on their net negative charge.[11] The stationary phase (resin) consists of beads functionalized with fixed positive charges (e.g., quaternary ammonium groups). When your sulfonium salt solution is passed through the column at a low ionic strength, the negatively charged iodide ions bind strongly to the positively charged resin, while the positively charged sulfonium cations pass through unbound. The bound iodide can later be eluted from the column using a high-concentration salt solution.[12]
Caption: Anion exchange mechanism for iodide removal.
Q6: Can you provide a step-by-step protocol for purifying my sulfonium salt using anion exchange?
A: Certainly. This is a general protocol that should be optimized for your specific sulfonium salt.
Experimental Protocol: Anion Exchange Chromatography
-
Resin Selection and Preparation:
-
Choose a strong anion exchange (SAX) resin with a counter-ion that is compatible with your final product (e.g., chloride, acetate). Quaternary ammonium (Q) type resins are a good choice.[13]
-
Prepare a slurry of the resin in a suitable buffer (e.g., deionized water or a low-concentration buffer) and pack it into a column.
-
Equilibrate the column by washing with 5-10 column volumes of the starting buffer (e.g., deionized water) until the pH and conductivity of the eluate are stable.
-
-
Sample Preparation and Loading:
-
Dissolve your crude sulfonium salt in the starting buffer at a known concentration. Ensure the solution is free of particulates by filtering it through a 0.22 µm filter.
-
Load the sample onto the equilibrated column at a controlled flow rate.
-
-
Washing and Elution:
-
Wash the column with 3-5 column volumes of the starting buffer to elute the sulfonium cation, which does not bind to the resin.
-
Collect fractions and monitor the eluate using UV-Vis spectroscopy (if your compound is chromophoric) or conductivity.
-
Once your product has fully eluted, the bound iodide can be stripped from the column by washing with a high-concentration salt buffer (e.g., 1-2 M NaCl). This step regenerates the column for future use.
-
-
Product Recovery:
-
Combine the fractions containing your pure sulfonium salt.
-
The product can be recovered by removing the solvent via lyophilization or rotary evaporation.
-
Q7: Troubleshooting Guide for Anion Exchange
-
Issue: My sulfonium salt is retained on the column.
-
Cause & Solution: This is highly unlikely as the sulfonium cation should be repelled by the positively charged resin. However, if your molecule also contains a negatively charged functional group, it may bind. In this case, anion exchange is not a suitable method.
-
-
Issue: Iodide is co-eluting with my product.
-
Cause & Solution: This may happen if the column is overloaded. Reduce the amount of sample loaded onto the column. Alternatively, ensure the ionic strength of your sample solution is sufficiently low to allow for strong iodide binding.
-
Precipitation with Silver Salts
Q8: How does precipitation with a silver salt effectively remove iodide?
A: This method leverages the extremely low solubility of silver iodide (AgI) in aqueous solutions.[7] The solubility product (Ksp) of AgI is approximately 8.5 x 10⁻¹⁷. When a soluble silver salt, such as silver nitrate (AgNO₃) or silver chloride (AgCl), is added to a solution containing iodide ions, the silver cations (Ag⁺) and iodide anions (I⁻) combine to form a stable, insoluble AgI precipitate, which can then be removed by filtration.[14][15]
Q9: What is the detailed procedure for iodide precipitation?
A: Caution: Silver salts can be light-sensitive and may stain skin and surfaces. Handle with appropriate personal protective equipment (PPE).
Experimental Protocol: Iodide Precipitation with Silver Nitrate
-
Dissolution: Dissolve the impure sulfonium salt in deionized water or a suitable polar solvent in which both the sulfonium salt and silver nitrate are soluble.
-
Stoichiometric Calculation: Accurately determine the molar amount of iodide impurity in your sample (if known). Calculate the stoichiometric amount of AgNO₃ required. It is often advisable to use a slight sub-stoichiometric amount (e.g., 0.98 equivalents) to avoid excess silver ions in the final product.[14]
-
Precipitation: Slowly add the calculated amount of AgNO₃ solution to the dissolved sulfonium salt solution while stirring vigorously. The formation of a yellow AgI precipitate should be observed.
-
Digestion: Gently heat the mixture (e.g., to 40-50 °C) and continue stirring for 1-2 hours. This process, known as digestion, encourages the formation of larger, more easily filterable particles.
-
Filtration: Cool the mixture to room temperature and filter it through a fine-porosity filter medium (e.g., a Celite® pad or a 0.45 µm membrane filter) to remove the AgI precipitate.
-
Product Recovery: The purified sulfonium salt is now in the filtrate. It can be recovered by removing the solvent. The counter-ion will now be nitrate. If a different counter-ion is desired, a subsequent ion exchange step may be necessary.
Q10: Troubleshooting Guide for Precipitation
-
Issue: The AgI precipitate is colloidal and passes through the filter.
-
Cause & Solution: The particles are too small. Ensure you have performed the "digestion" step (heating and stirring) to promote particle growth. You can also try adding a flocculating agent, but this may introduce other impurities. Using a finer filter (e.g., 0.22 µm) may also help.
-
-
Issue: My final product is contaminated with silver.
-
Cause & Solution: You likely added an excess of the silver salt. Use a sub-stoichiometric amount of the precipitating agent. To remove residual silver, you can pass the filtrate through a column packed with a cation exchange resin in the H⁺ form.
-
Recrystallization
Q11: When is recrystallization a suitable method for removing iodide?
A: Recrystallization is a powerful purification technique for solid compounds.[8] It is most effective when the desired sulfonium salt (with a non-iodide counter-ion) and the sulfonium iodide impurity have significantly different solubilities in a particular solvent or solvent system.[9] For example, if the desired product is much less soluble than the iodide version in a specific cold solvent, pure crystals of your product will form upon cooling, leaving the iodide impurity behind in the mother liquor.[16]
Q12: What is a general protocol for recrystallizing a sulfonium salt?
A: The key to successful recrystallization is finding the right solvent. An ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your impure salt in a range of solvents (e.g., isopropanol, ethanol, acetone, water, ethyl acetate) at room temperature and at their boiling points to find a suitable system.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of boiling solvent required to fully dissolve it.[10]
-
Decoloration (if necessary): If colored impurities are present, you can add a small amount of activated carbon to the hot solution and then perform a hot filtration to remove it.[17]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q13: Troubleshooting Guide for Recrystallization
-
Issue: No crystals form upon cooling.
-
Cause & Solution: The solution may be too dilute, or the compound may have "oiled out." Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, you may need to reduce the solvent volume by boiling some off and attempting to cool again. If the compound has oiled out, redissolve it by heating and add slightly more solvent before cooling.
-
-
Issue: The purity of the product did not improve significantly.
-
Cause & Solution: The chosen solvent is not effective at separating the desired salt from the iodide impurity. You need to perform a more thorough solvent screening to find a system with a better solubility differential.
-
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
UNT Digital Library. Removal of Iodide From Groundwater Using Silver Chloride-White Paper. [Link]
-
ElectronicsAndBooks. Mechanisms of Elimination Reactions. Sulfur Isotope Effects in the Decomposition of Some Sulfonium Salts. [Link]
-
TutorChase. How is recrystallisation used to purify salts?. [Link]
-
PMC. Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells. [Link]
-
ResearchGate. What is the best way to remove Iodine(impurity) from Ionic Liquid?. [Link]
-
PubMed. Removal and sequestration of iodide using silver-impregnated activated carbon. [Link]
- Google Patents.
-
ResearchGate. Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein. [Link]
-
International Atomic Energy Agency. Iodine removing method in organic solvent. [Link]
- Google Patents.
-
Chemistry LibreTexts. 3.4.3. Ion Exchange Chromatography. [Link]
-
Reddit. Removal of Iodine : r/Chempros. [Link]
-
PubMed. Recent Applications of Sulfonium Salts in Synthesis and Catalysis. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
ResearchGate. determination of iodide and iodate ions using quenching fluorescence system I -- IO3--H 3O+ via fluorescein sodium salt molecule. [Link]
-
Royal Society of Chemistry. Rapid determination of iodide ion content in chloride molten salt by ascorbic acid reduction. [Link]
-
ResearchGate. Removal and Sequestration of Iodide Using Silver-Impregnated Activated Carbon. [Link]
-
KNAUER. Separation of proteins with anion exchange chromatography on Sepapure Q and DEAE. [Link]
-
University of Alberta. Recrystallization1. [Link]
-
UCL Discovery. Sulfonium Salts for the Synthesis of PET Tracers. [Link]
-
K+S. The science of salt recrystallization. [Link]
-
RadTech. Soluble and Red-Shifted Sulfonium Salts. [Link]
-
PubMed. Determination of trace iodide in iodised table salt on silver sulfate-modified carbon paste electrode by differential pulse voltammetry with electrochemical solid phase nano-extraction. [Link]
-
ResearchGate. Recent Applications of Sulfonium Salts in Synthesis and Catalysis. [Link]
-
ResearchGate. Review of analytical methods for the quantification of iodine in complex matrices. [Link]
-
Chinese Chemical Society. A leap forward in sulfonium salt and sulfur ylide chemistry. [Link]
-
MDPI. Chip-Based Spectrofluorimetric Determination of Iodine in a Multi-Syringe Flow Platform with and without In-Line Digestion—Application to Salt, Pharmaceuticals, and Algae Samples. [Link]
Sources
- 1. Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of iodide ion content in chloride molten salt by ascorbic acid reduction - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of Iodide From Groundwater Using Silver Chloride-White Paper - UNT Digital Library [digital.library.unt.edu]
- 8. mt.com [mt.com]
- 9. tutorchase.com [tutorchase.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. lcms.cz [lcms.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Removal and sequestration of iodide using silver-impregnated activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dadakarides.com [dadakarides.com]
- 17. chem.libretexts.org [chem.libretexts.org]
optimizing reaction temperature for sulfanium iodide formation
Welcome to the technical support center for optimizing sulfanium iodide formation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of reagents. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the experimental nuances of temperature optimization for successful and reproducible sulfanium iodide synthesis.
The Critical Role of Temperature in Sulfanium Iodide Synthesis
The formation of a sulfanium iodide, typically via the S-alkylation of a thioether with an alkyl iodide, is a reaction where temperature control is paramount. While seemingly straightforward, this SN2 reaction's success is delicately balanced. The temperature not only dictates the reaction rate but also influences the stability of the starting materials, the desired sulfanium salt product, and the prevalence of unwanted side reactions. Understanding and controlling the reaction temperature is therefore not merely a matter of optimization, but a fundamental requirement for achieving high yields and purity.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses common issues encountered during sulfanium iodide formation, with a focus on temperature-related causes and solutions.
Q1: My reaction is extremely slow or not proceeding at all. How can I increase the reaction rate without compromising the product?
Possible Cause: The activation energy barrier for the SN2 reaction between the thioether and alkyl iodide is not being sufficiently overcome at the current reaction temperature.
Solution:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each new temperature.
-
Solvent Consideration: Ensure you are using an appropriate solvent. Polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF) are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the thioether. If your solvent has a low boiling point, you may need to switch to a higher-boiling solvent to safely increase the temperature.
-
Reagent Purity: Confirm the purity of your starting materials. Impurities can inhibit the reaction. The alkyl iodide should be fresh or stored properly to avoid decomposition.
Expert Insight: While higher temperatures increase the reaction rate, they can also promote side reactions. It's a delicate balance. For instance, in some sulfonium salt syntheses, a moderate temperature of 40 °C has been found to be optimal.[1]
Q2: I'm observing significant decomposition of my product, leading to low yields. What is the likely cause and how can I prevent it?
Possible Cause: The target sulfanium iodide salt is thermally unstable at the reaction temperature. Elevated temperatures can lead to decomposition pathways such as elimination reactions or reversion to starting materials.
Solution:
-
Lower the Reaction Temperature: This is the most direct solution. Many sulfonium salt formations, particularly those involving sensitive functional groups, proceed cleanly at or below room temperature. Some reactions, like the Corey-Kim and Swern oxidations that involve sulfonium intermediates, require very low temperatures (e.g., -25 °C to -78 °C) to prevent decomposition and side reactions.[2][3][4]
-
Time-Course Study: At a lower temperature, the reaction will be slower. Perform a time-course study to determine the optimal reaction time to maximize product formation before significant decomposition occurs.
-
In Situ Formation and Use: If the sulfanium iodide is inherently unstable, consider a protocol where it is generated and used in situ for a subsequent reaction. This avoids isolation and potential decomposition.
Q3: My reaction is producing a complex mixture of byproducts. How can temperature control improve the selectivity?
Possible Cause: At elevated temperatures, competing reaction pathways become more significant. For thioethers, these can include oxidation (if air is present) or rearrangement reactions. For the alkyl iodide, elimination reactions can compete with substitution.
Solution:
-
Screen a Range of Temperatures: Perform the reaction at several different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to identify the temperature at which the desired product is formed with the highest selectivity. For some sulfonium-based reactions, an optimal temperature of 60°C has been identified to maximize yield and minimize byproducts.[5]
-
Control Heating: Use a reliable heating mantle with a temperature controller or a thermostatically controlled oil bath to maintain a stable and uniform temperature. Avoid localized overheating, which can occur with a simple hot plate.
-
Inert Atmosphere: If oxidation is a suspected side reaction, conduct the reaction under an inert atmosphere of nitrogen or argon.
Table 1: Recommended Temperature Ranges for Sulfonium Salt Formation and Related Reactions
| Reaction Type | Substrates | Typical Temperature Range (°C) | Key Considerations |
| S-Alkylation | Thioether + Alkyl Iodide | 20 – 60 | Substrate dependent; higher temperatures may be needed for less reactive substrates but increase decomposition risk. |
| Corey-Kim Oxidation Intermediate | Alcohol, NCS, DMS | -25 – 0 | Strict temperature control is crucial to prevent side reactions.[4][6] |
| Swern Oxidation Intermediate | Alcohol, DMSO, Oxalyl Chloride | -78 – -60 | Very low temperatures are required to avoid the Pummerer rearrangement and other side reactions.[2][3] |
| Aryne-Mediated Synthesis | Thioether + Aryne Precursor | 40 - 110 | Higher temperatures may be required for aryne generation.[7] |
Frequently Asked Questions (FAQs)
Q: What is a good starting point for the reaction temperature if I am using a new thioether?
A: A good starting point for a new substrate is to run the reaction at room temperature (around 20-25 °C). This is often a good compromise between reaction rate and stability. Monitor the reaction over 24 hours. If there is little to no conversion, you can then consider a modest increase in temperature.
Q: How does the structure of the thioether and alkyl iodide affect the optimal temperature?
A: Sterically hindered thioethers or secondary/tertiary alkyl iodides will generally require higher temperatures to achieve a reasonable reaction rate due to the higher activation energy of the SN2 reaction. Conversely, for highly reactive substrates (e.g., allylic or benzylic iodides), a lower temperature may be necessary to control the reaction and prevent the formation of byproducts.
Q: Can I use microwave irradiation to accelerate the reaction?
A: Microwave-assisted synthesis can be a powerful tool for accelerating reactions. However, it should be used with caution for sulfanium iodide formation. The rapid and sometimes localized heating can easily lead to product decomposition. If you choose to use a microwave reactor, start with very low power and short reaction times, and carefully monitor the temperature and product distribution.
Q: My sulfanium iodide precipitates out of the reaction mixture. Is this a problem?
A: Precipitation of the product can be advantageous as it can drive the reaction to completion according to Le Chatelier's principle. However, ensure that the precipitate is indeed your desired product and not a byproduct or decomposed material. If the product is the precipitate, this can simplify the workup procedure, as you can often isolate it by simple filtration.
Experimental Workflow & Logical Relationships
The following diagram illustrates the decision-making process for optimizing the reaction temperature for sulfanium iodide formation.
Caption: Decision tree for temperature optimization in sulfanium iodide synthesis.
References
-
Sulfonium-based precise alkyl transposition reactions. (2023-09-15). PMC - NIH. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
The Swern Oxidation: Mechanism and Features. (2021-03-31). Chemistry Hall. [Link]
-
A leap forward in sulfonium salt and sulfur ylide chemistry. (2021-01-15). Chinese Chemical Society. [Link]
-
Sulfonium salt formation-triggered regio- and Z-stereoselective phenoxythiolation of alkynes. Royal Society of Chemistry. [Link]
-
Optimization of reaction conditions for synthesis of sulfonium salt 3a a. ResearchGate. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020-11-25). ACS Publications. [Link]
-
Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. (2024-10-24). Royal Society of Chemistry. [Link]
-
Corey-Kim Oxidation. (2023-03-29). Chemwonders. [Link]
-
Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines. (2026-01-28). American Chemical Society. [Link]
-
Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. Organic Syntheses. [Link]
-
Sulfur. Wikipedia. [Link]
-
Radical C–C bond formation using sulfonium salts and light. The University of Manchester. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019-06-25). ACS Publications. [Link]
-
Synthetic Applications of Sulfonium Salts. Semantic Scholar. [Link]
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013-01-15). PubMed. [Link]
-
Corey-Kim Oxidation. NROChemistry. [Link]
-
Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. youtube.com [youtube.com]
- 5. Sulfonium-based precise alkyl transposition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
overcoming steric hindrance in sulfanium iodide alkylation
Technical Guide: Overcoming Steric Hindrance in Sulfonium Iodide Synthesis
Introduction: The Steric Barrier in Sulfur Quaternization
The synthesis of sulfonium salts (sulfanium iodides) via the alkylation of sulfides is a classic
When synthesizing sterically hindered sulfonium iodides (e.g., S-tert-butyl, S-trityl, or adamantyl derivatives), researchers often encounter:
-
Stalled Kinetics: Reaction times extending to days with low conversion.
-
Reversibility: The iodide anion is a potent nucleophile; in hindered systems, dealkylation (the reverse reaction) can compete effectively with forward alkylation.
-
Side Reactions: Elimination (E2) becomes favored over substitution (
) when using bulky alkyl iodides.[1]
This guide provides a tiered troubleshooting protocol to overcome these barriers, ranging from process optimization to advanced chemical promotion.
Module 1: Process Optimization (The "Soft" Fixes)
Use this module for moderately hindered substrates (e.g., diisopropyl sulfide).[1]
Q: My reaction is proceeding, but it is extremely slow. How can I accelerate it without changing reagents?
A: You must maximize the collision frequency and stabilize the polar transition state.
-
Switch to "Neat" Conditions:
-
Protocol: Eliminate the solvent entirely. Dissolve the solid reactant directly in the liquid reactant (usually the alkyl iodide, used in 5–10 fold excess).
-
Mechanism: This maximizes the concentration of the electrophile, pushing the kinetics (Rate =
).[1] -
Caution: Methyl iodide is volatile (bp 42°C).[1] Use a sealed pressure tube or a reflux condenser with a cooling jacket set to -10°C.[1]
-
-
Solvent Selection (The "Dipolar" Effect):
-
If a solvent is required (e.g., both solids), avoid ethanol or ether.[1] Use Nitromethane (
) or Acetonitrile ( ) .[1] -
Reasoning: The transition state of quaternization is highly polar (charge separation). Nitromethane (
) stabilizes the developing positive charge on sulfur better than less polar solvents, significantly lowering the activation energy.[1]
-
Q: Can I use heat to speed up the reaction?
A: Only with caution.
-
Risk: Sulfonium salts are thermally unstable. Heating hindered sulfonium iodides often triggers dealkylation (reverse reaction) or elimination .[1]
-
Limit: Do not exceed 40–50°C for hindered iodides. If higher energy is needed, use chemical promoters (Module 2) rather than thermal energy.[1]
Module 2: Chemical Promoters (The "Hard" Fixes)
Use this module for severely hindered substrates (e.g., di-tert-butyl sulfide) or when the reaction stalls.[1]
Q: Standard alkylation has failed. How do I force the reaction to completion?
A: You must break the equilibrium using the Silver Salt Method or switch to a Super-Electrophile .
Option A: The Silver Salt Promoter (Irreversible Driver)
This is the gold standard for hindered alkylation. By removing the iodide anion from the solution, you prevent the reverse reaction and drive the equilibrium forward.
-
Reagents: Silver Tetrafluoroborate (
) or Silver Perchlorate ( ).[1] -
Protocol:
-
Dissolve sulfide (1.0 equiv) and Alkyl Iodide (1.5–2.0 equiv) in Nitromethane or DCM.[1]
-
Add
(1.1 equiv) at 0°C in the dark. -
Precipitation of yellow Silver Iodide (
) will occur immediately.[1] -
Stir for 1–4 hours. Filter off the
. -
Result: You now have the sulfonium tetrafluoroborate. (See Module 3 to convert back to iodide).[1]
-
Option B: The "Super-Electrophile" Bypass
If the alkyl iodide is too bulky to attack the sulfide, use a more reactive agent to install the alkyl group, then swap the anion.
-
Reagent: Methyl Triflate (MeOTf) or Trimethyloxonium Tetrafluoroborate (Meerwein's Salt).[1]
-
Advantage: These are
times more reactive than methyl iodide. They react via a tighter transition state that is less sensitive to steric bulk.
Module 3: Anion Exchange (Restoring the Iodide)
Q: I used Silver Tetrafluoroborate (
A: You must perform an anion metathesis. The tetrafluoroborate anion (
Protocol: Ion Exchange Resin (Recommended) [1]
-
Preparation: Pack a column with strongly basic anion exchange resin (e.g., Amberlite IRA-400) in the chloride form.[1]
-
Activation: Flush the column with 1M NaI or KI solution to convert the resin to the Iodide form . Wash with deionized water until the eluent is neutral.
-
Exchange: Dissolve your Sulfonium
salt in water or methanol/water (1:1). Pass it slowly through the column. -
Isolation: The eluent contains your Sulfonium Iodide. Lyophilize (freeze-dry) to isolate the solid. Note: Do not use heat to dry hindered sulfonium iodides.[1]
Decision Tree: Synthesis Strategy
The following diagram outlines the logical flow for selecting the correct synthetic route based on steric severity.
Caption: Decision logic for selecting the optimal synthetic pathway based on steric constraints and product requirements.
Troubleshooting & FAQ
| Issue | Probable Cause | Corrective Action |
| No Reaction (0% Yield) | Steric shielding of Sulfur lone pair. | Switch to Methyl Triflate (MeOTf) or Trimethyloxonium |
| Product is an Oil/Goo | Trace solvent or hygroscopic nature. | Triturate with anhydrous diethyl ether or pentane . Scratch the flask wall with a glass rod to induce crystallization. |
| Darkening/Decomposition | "Hofmann-like" Elimination.[1] | The iodide ion is acting as a base. Switch to a non-nucleophilic counterion ( |
| Low Solubility | Salt formation.[1] | Sulfonium salts are insoluble in ether/hydrocarbons. Use Nitromethane , Acetonitrile , or Methanol for reactions; use Ether only to precipitate the product.[1] |
Q: Why is my sulfonium iodide turning yellow/brown upon storage?
A: Iodide is easily oxidized to iodine (
-
Fix: Recrystallize from ethanol/ether. Store in an amber vial under Argon at -20°C. Add a copper wire to the storage vial (stabilizer) if the compound is not sensitive to Cu.[1]
Q: Can I alkylate a sulfide with a tertiary alkyl iodide (e.g., t-Butyl Iodide)? A: Almost never. The competition from E2 elimination is too strong.[1]
-
Workaround: Do not try to put the t-butyl group on the sulfur. Instead, start with t-butyl sulfide and alkylate it with a methyl group (MeI).[1] If you absolutely must synthesize
, use acid-catalyzed alkylation of the sulfide with isobutylene, not the alkyl halide.[1]
References
-
Mechanism of Sulfide Alkylation
-
Silver Salt Promotion Strategy
-
Use of Meerwein's Salt (Super-Electrophile)
-
Anion Exchange Protocols
Sources
Technical Support Center: Sulfanium Iodide Storage & Handling
<
Introduction
Welcome to the Technical Support Center for sulfanium iodides. This guide is designed for researchers, scientists, and drug development professionals to ensure the longevity and efficacy of these versatile yet sensitive reagents. Improper storage and handling are primary causes of experimental failure, leading to decreased yields, unexpected side products, and reproducibility issues. This document provides a comprehensive, question-and-answer-based resource covering frequently asked questions (FAQs), in-depth troubleshooting, and validated protocols to maintain the integrity of your sulfanium iodide reagents, with a specific focus on the commonly used trimethylsulfanium iodide as a representative example.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the day-to-day storage and handling of sulfanium iodides.
Q1: What is the optimal storage temperature for trimethylsulfanium iodide?
A1: Trimethylsulfanium iodide should be stored in a cool, dry place.[1] For long-term stability, refrigeration at 2-8°C is recommended. While some suppliers may state room temperature storage is adequate for short periods, refrigeration significantly slows potential degradation pathways.[2] Storing at freezer temperatures (e.g., -20°C) is generally not necessary unless specified by the manufacturer for a particularly sensitive analogue and may not offer significant benefits over standard refrigeration.
Q2: How sensitive is trimethylsulfanium iodide to light and air?
A2: It is highly sensitive to both. Sulfanium salts, particularly aryl sulfanium salts, are known to be photosensitive and can decompose upon exposure to UV light. The iodide counter-ion also contributes to light sensitivity. Therefore, the reagent must be stored in an amber or opaque container to protect it from light.[1][3] Furthermore, the compound is hygroscopic (readily absorbs moisture from the air), which can lead to clumping and chemical degradation. It should always be handled under an inert atmosphere (e.g., nitrogen or argon).[2]
Q3: What are the visible signs of degradation?
A3: Fresh, high-purity trimethylsulfanium iodide is a white to off-white or pale yellow crystalline solid.[2][4] The most common sign of degradation is a color change to yellow or brown . This discoloration is often due to the formation of iodine (I₂) from the oxidation of the iodide anion, a process accelerated by light and moisture. You may also observe clumping of the solid due to moisture absorption.
Q4: What container should I use for storage?
A4: The ideal container is the original manufacturer's bottle, which is often designed for air-sensitive reagents, such as the Aldrich® Sure/Seal™ system.[5] If you need to transfer the reagent, use a clean, dry amber glass bottle with a tight-fitting cap that can be sealed with paraffin film. For active use, a flask sealed with a rubber septum under a positive pressure of inert gas is appropriate.[6]
Q5: What is the expected shelf life of trimethylsulfanium iodide?
A5: When stored under the recommended conditions (refrigerated, in the dark, under an inert atmosphere), trimethylsulfanium iodide can be stable for many months to years. However, once the container seal is punctured, its shelf life decreases. It is best practice to assume that reactivity may decline over time after opening and to perform a quality assessment if the reagent has been stored for an extended period (e.g., >6 months) after first use.
Part 2: Troubleshooting Guide
This section provides solutions for common experimental problems that may be linked to the quality of your sulfanium iodide reagent.
Problem 1: My reaction yield is significantly lower than expected.
-
Plausible Cause: The most likely culprit is a loss of reagent purity due to degradation. Sulfanium salts can decompose, reducing the concentration of the active species in the solid.
-
Troubleshooting Steps:
-
Visual Inspection: Check the reagent for the signs of degradation described in FAQ #3 (e.g., brown color).
-
Purity Verification: If you suspect degradation, you must verify the reagent's purity. A simple and effective method for sulfanium iodides is to quantify the iodide content via iodometric titration. This protocol provides a reliable measure of the concentration of the intact salt. See Protocol 2 for a detailed methodology.
-
Use a Fresh Batch: The most straightforward solution is to use a new, unopened bottle of the reagent and compare the results.
-
Problem 2: I am observing unexpected or inconsistent side products.
-
Plausible Cause: The degradation of sulfanium iodide doesn't just reduce its concentration; it generates reactive byproducts that can interfere with your desired chemical transformation.
-
Causality: As illustrated in the degradation pathway diagram below, moisture can hydrolyze the salt, while light and heat can cause fragmentation. Key degradation products include dimethyl sulfide (a volatile liquid with a strong odor), methyl iodide, and elemental iodine (I₂). These byproducts can act as nucleophiles, electrophiles, or oxidants in your reaction mixture, leading to unintended pathways.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use techniques like GC-MS or NMR on your crude reaction mixture to identify side products. Compare these with the known degradation products of trimethylsulfanium iodide.
-
Purify the Reagent: If the reagent is deemed impure but still usable, it can be purified by recrystallization. A common method is to recrystallize from absolute ethanol.[2]
-
Review Handling Technique: Ensure that all handling of the reagent is performed under a strictly inert atmosphere to prevent moisture and oxygen from initiating degradation. Refer to Protocol 1 .
-
Logical Diagrams
To clarify these relationships, the following diagrams illustrate the degradation process and a logical troubleshooting workflow.
Caption: Primary degradation pathway of trimethylsulfanium iodide.
Caption: Troubleshooting workflow for issues related to reagent quality.
Part 3: Key Experimental Protocols
Protocol 1: Standard Handling of Air- and Moisture-Sensitive Solids
This protocol ensures the reagent is not exposed to atmospheric oxygen or water during weighing and dispensing.
Materials:
-
Glove box or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Clean, oven-dried glassware (e.g., round-bottom flask with a septum)
-
Clean, dry spatulas and weighing paper/boat
-
Analytical balance inside the glove box or a tared, sealed container for external weighing.
Procedure:
-
Preparation: Ensure all glassware and tools are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.[5]
-
Inert Environment: Transfer the sealed bottle of sulfanium iodide into the antechamber of a glove box. Purge the antechamber according to the glove box's standard operating procedure. Alternatively, prepare a Schlenk line setup.
-
Equilibration: Allow the reagent bottle to equilibrate to the ambient temperature inside the glove box or on the benchtop before opening to prevent condensation of moisture onto the cold solid.
-
Dispensing:
-
Inside a Glove Box: Open the bottle and quickly weigh the desired amount of the crystalline solid onto weighing paper or directly into your reaction vessel.
-
Using a Schlenk Line: Create a positive pressure of inert gas in your reaction flask. Quickly remove the septum, add the reagent via a powder funnel under a counterflow of inert gas, and immediately reseal the flask.
-
-
Resealing: Tightly close the main reagent bottle. It is good practice to wrap the cap and neck with paraffin film for extra protection.
-
Storage: Return the reagent bottle to its designated cold and dark storage location.[1][7]
Protocol 2: Quality Assessment via Iodometric Titration
This method determines the purity of the sulfanium iodide by quantifying the iodide (I⁻) content. The iodide is oxidized to iodine (I₂), which is then titrated with a standardized sodium thiosulfate solution.[8][9]
Materials:
-
Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
Potassium Iodate (KIO₃) or Potassium Permanganate (KMnO₄) as an oxidizing agent
-
~2 M Sulfuric Acid (H₂SO₄)
-
1% Starch indicator solution
-
Analytical balance, burette, conical flasks, pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 200-250 mg of the sulfanium iodide sample into a 250 mL conical flask. Dissolve it in ~50 mL of deionized water.
-
Oxidation of Iodide: To the flask, add ~10 mL of 2 M H₂SO₄. Then, add a known excess of a suitable oxidizing agent (e.g., a specific volume of a standard KIO₃ solution). The solution should turn a dark yellow-brown color, indicating the formation of iodine (I₂). The key reaction is: Oxidant + I⁻ → I₂[9]
-
Titration: Titrate the generated iodine with the standardized 0.1 M sodium thiosulfate solution. The brown solution will gradually fade to pale yellow.
-
Reaction: I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻[9]
-
-
Endpoint Determination: When the solution is pale yellow, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color completely disappears. This is the endpoint.
-
Calculation:
-
Calculate the moles of sodium thiosulfate used.
-
Using the 1:2 stoichiometry, determine the moles of I₂ that were present.
-
Relate the moles of I₂ back to the moles of I⁻ in your original sample (this depends on the oxidant used).
-
Calculate the mass of iodide in the sample and, by extension, the mass of pure sulfanium iodide.
-
Purity (%) = (Calculated mass of sulfanium iodide / Initial mass of sample) x 100.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Temperature | 2–8 °C (Refrigerated)[3] | Slows kinetic degradation. Higher temperatures accelerate decomposition. |
| Atmosphere | Inert Gas (Nitrogen/Argon)[2] | Prevents hydrolysis and oxidation. Exposure to air/moisture causes clumping and decomposition. |
| Light | In Dark (Amber/Opaque Bottle)[1] | Prevents photodegradation. Light can cleave C-S bonds and oxidize the iodide anion. |
| Container | Tightly Sealed Glass[7] | Prevents ingress of atmospheric contaminants. Poorly sealed containers lead to rapid degradation. |
References
-
Loba Chemie. (2019). TRIMETHYLSULFOXONIUM IODIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet - Trimethylsulfonium iodide. Retrieved from [Link]
-
O'Neil, G. W. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2333–2337. [Link]
-
Tarver, J. E. (1990). Ion chromatographic analysis of the purity and synthesis of sulfonium and selenonium ions. Journal of Chromatography A, 507, 281-287. [Link]
-
NATE, C. (n.d.). Iodometric Titration. Retrieved from [Link]
-
Mondal, S. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. RWTH Publications. [Link]
-
Fleming, F. F., et al. (2024). Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Organic & Biomolecular Chemistry. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Thongkham, D., et al. (2020). Trimethylsulfoxonium Iodide. ResearchGate. Retrieved from [Link]
-
Wang, Z. (2018). Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. University of Nebraska - Lincoln. [Link]
-
Xylem Analytics. (2022). Iodometric titrations. Retrieved from [https://www.xylemanalytics.com/media/wysiwyg/analytics/applications/ titration/Titr_125_E_Iodometric-titrations.pdf]([Link] titration/Titr_125_E_Iodometric-titrations.pdf)
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
Péter, Á., et al. (2020). Radical C–C bond formation using sulfonium salts and light. Advanced Synthesis & Catalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Trimethylsulfonium iodide. PubChem. Retrieved from [Link]
-
Das, S. K., et al. (2014). Estimation of Iodine Content in Salt by Iodometric Titration Method. IOSR Journal of Environmental Science, Toxicology and Food Technology, 8(1), 59-62. [Link]
-
chemistNATE. (2013, January 3). Iodometric Titration: Simple Explanation [Video]. YouTube. [Link]
-
University of Canterbury. (n.d.). Determination of Iodate in Iodised Salt by Redox Titration. Retrieved from [Link]
Sources
- 1. sodiumiodide.net [sodiumiodide.net]
- 2. Trimethylsulfonium iodide | 2181-42-2 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Trimethylsulfonium iodide | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Characterization of Sulfanium Iodide Structures
For researchers, scientists, and drug development professionals venturing into the synthesis and application of sulfanium (sulfonium) salts, precise structural characterization is paramount. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful tool for elucidating the nuanced structural features of these positively charged sulfur compounds. This guide provides an in-depth comparison of ¹H NMR characterization for different sulfanium iodide structures, grounded in experimental data and field-proven insights. We will explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to characterization.
The Fundamental Principles of ¹H NMR in Sulfanium Salt Characterization
¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of this technique. It indicates the electronic environment of a proton; a higher chemical shift (downfield) suggests the proton is "deshielded" due to proximity to an electron-withdrawing group, while a lower chemical shift (upfield) indicates a more "shielded" environment.[1][2] In sulfanium iodides, the positively charged sulfur atom (S⁺) is a potent electron-withdrawing group, significantly influencing the chemical shifts of adjacent protons.[3]
The integration of a ¹H NMR signal is directly proportional to the number of protons it represents, providing quantitative information about the relative abundance of different proton types. Furthermore, spin-spin coupling, observed as signal multiplicity (e.g., singlet, doublet, triplet), reveals the number of neighboring protons, offering valuable insights into the connectivity of the molecule.[1]
Comparative ¹H NMR Analysis: Alkyl vs. Aryl Sulfanium Iodides
The nature of the organic substituents attached to the sulfur atom dramatically impacts the ¹H NMR spectrum. Here, we compare the characteristic features of two archetypal sulfanium iodides: trimethylsulfanium iodide (an alkyl derivative) and triphenylsulfanium iodide (an aryl derivative).
Trimethylsulfanium Iodide: A Simple Alkyl Model
The ¹H NMR spectrum of trimethylsulfanium iodide is characterized by its simplicity. Due to the molecular symmetry, all nine protons on the three methyl groups are chemically equivalent. This results in a single, sharp peak in the spectrum.
| Compound | Solvent | Chemical Shift (δ) of S-CH₃ Protons (ppm) | Reference |
| Trimethylsulfanium Iodide | DMSO-d₆ | 2.94 | [4] |
The downfield shift to approximately 2.94 ppm in DMSO-d₆ is a direct consequence of the deshielding effect of the adjacent positively charged sulfur atom.
Triphenylsulfanium Iodide: The Influence of Aromatic Rings
In contrast to its alkyl counterpart, the ¹H NMR spectrum of triphenylsulfanium iodide is more complex. The protons on the three phenyl rings are no longer equivalent and give rise to signals in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The electron-withdrawing sulfonium center influences the chemical shifts of the ortho, meta, and para protons of the phenyl rings to varying degrees. Generally, the ortho protons experience the most significant deshielding and appear furthest downfield.
While a direct side-by-side spectrum in DMSO-d₆ was not found in the immediate search, data for similar triarylsulfonium salts suggest the aromatic protons typically appear as complex multiplets in the range of 7.5-8.5 ppm.[5]
The Crucial Role of the Deuterated Solvent
The choice of deuterated solvent is a critical experimental parameter that can significantly influence the chemical shifts observed in the ¹H NMR spectrum of sulfanium iodides. The polarity and hydrogen-bonding capabilities of the solvent can interact with the charged sulfanium cation and the iodide counter-ion, altering the electronic environment of the protons.
A study on a sulfonamide derivative, which shares some electronic similarities with sulfonium salts, demonstrated a significant change in chemical shifts when switching between solvents of varying polarity, such as CDCl₃, CD₃OD, and DMSO-d₆. This highlights the importance of consistency in solvent choice when comparing spectra.
Experimental Protocol for ¹H NMR Characterization of Sulfanium Iodides
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H NMR spectra of sulfanium iodide compounds.
Sample Preparation:
-
Analyte Purity: Ensure the sulfanium iodide sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sulfanium iodide is soluble. DMSO-d₆ is a common choice for polar salts.[6][7] Ensure the solvent is of high isotopic purity to minimize residual solvent signals.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the sulfanium iodide in 0.5-0.7 mL of the deuterated solvent.[8]
-
Dissolution: Dissolve the sample completely in the solvent. Gentle warming or vortexing may be necessary.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can degrade the quality of the NMR spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.[5]
Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a typical ¹H NMR spectrum of a sulfanium salt, 8 to 16 scans are usually sufficient.
-
Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Trimethylsulfonium iodide(2181-42-2) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Mass Spectrometry Fragmentation Guide: Sulfanium (Trimethylsulfonium) Iodide
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Sulfanium Iodide , specifically focusing on its stable and commercially relevant form, Trimethylsulfonium Iodide (TMSI) .
In the context of drug development and organic synthesis, "Sulfanium Iodide" most frequently refers to Trimethylsulfonium Iodide (
Executive Technical Summary
-
Compound : Trimethylsulfonium Iodide (TMSI)
-
Formula :
-
Exact Mass (Cation) : 77.0425 Da
-
Core Utility : Methylating reagent (GC derivatization), metabolic biomarker (sulfur metabolism), and synthetic precursor (epoxide formation).
-
MS Behavior Duality :
-
Soft Ionization (ESI/LC-MS) : Detects the intact cation (
77). -
Hard Ionization (EI/GC-MS) : Detects thermal decomposition products (Dimethyl sulfide & Methyl iodide).
-
Fragmentation Mechanics & Pathways
The mass spectral signature of sulfanium iodide is entirely dependent on the ionization interface. You must distinguish between intrinsic fragmentation (collision-induced dissociation in LC-MS) and thermal degradation (pyrolysis in GC-MS).
A. ESI-MS/MS (Liquid Chromatography)
In Electrospray Ionization (ESI), the iodide counter-ion is washed away, leaving the stable Trimethylsulfonium cation (
-
Parent Ion :
77 ( ) -
Primary Fragment :
62 (Loss of methyl radical ) -
Secondary Fragment :
47 (Loss of ethane/two methyls)
Mechanism :
The fragmentation is driven by the high stability of the neutral sulfide leaving group.
B. EI-GC-MS (Gas Chromatography)
Sulfanium salts are non-volatile ionic solids. In a GC inlet (250°C+), they undergo instant thermal decomposition (Hofmann-like elimination or nucleophilic attack) before electron impact ionization occurs. You will not see
Thermal Reaction :
Resulting Spectra (Mixture) :
-
Dimethyl Sulfide (DMS) :
-
Parent :
62 -
Base Peak :
47 ( ) via loss of .
-
-
Methyl Iodide (MeI) :
-
Parent :
142 -
Base Peak :
127 ( ) via loss of .
-
Visualization of Fragmentation Pathways
The following diagram illustrates the bifurcation of analytical results based on the instrument interface.
Figure 1: Divergent analytical pathways for Sulfanium Iodide in LC-MS vs. GC-MS.
Comparative Analysis: Sulfanium vs. Alternatives
In drug development, selecting the right reagent or standard is critical. The table below compares Trimethylsulfonium Iodide (TMSI) with its oxidized analog Trimethylsulfoxonium Iodide (TMSOI) and the common methylating agent Methyl Iodide .
| Feature | Trimethylsulfonium Iodide (TMSI) | Trimethylsulfoxonium Iodide (TMSOI) | Methyl Iodide (MeI) |
| Structure | |||
| Primary Use | Methylation (O/N-alkylation), Metabolite ID | Corey-Chaykovsky Reagent (Epoxidation) | Direct Methylation |
| ESI Parent Ion | N/A (Neutral) | ||
| Key Fragment (MS2) | |||
| GC Behavior | Decomposes to DMS + MeI | Decomposes to DMSO + MeI | Stable (Volatile) |
| Safety Profile | Non-volatile solid (Safer handling) | Non-volatile solid | Volatile Carcinogen |
Experimental Insight :
-
Distinction : To distinguish TMSI from TMSOI in LC-MS, monitor the
77 vs. 93 parent ions. TMSOI is 16 Da heavier due to the oxygen atom. -
Artifacts : If you see a peak at
62 in LC-MS, it is likely a fragment. If you see it in GC-MS, it is the analyte (DMS) formed by decomposition.
Experimental Protocols
Protocol A: LC-MS/MS Identification of Sulfanium Metabolites
Use this for tracking sulfanium as a biomarker or impurity in drug synthesis.
-
Mobile Phase : 10 mM Ammonium Formate (pH 3.5) / Acetonitrile (Isocratic 80:20). Note: Acidic pH suppresses zwitterion formation if analyzing amino-acid derivatives.
-
Column : HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory . C18 columns will not retain the polar sulfanium cation.
-
MS Settings :
-
Source : ESI Positive Mode (+).
-
Capillary Voltage : 3.0 kV.
-
Cone Voltage : 25 V (Keep low to prevent in-source fragmentation).
-
-
Transition Monitoring (MRM) :
-
Quantifier :
(CE: 15 eV). -
Qualifier :
(CE: 25 eV).
-
Protocol B: GC-MS Derivatization Check
Use this to verify reagent quality or analyze acidic drugs methylated by TMSI.
-
Preparation : Dissolve 10 mg TMSI in 1 mL Methanol. Add 100 µL to analyte.
-
Injection : Split 1:50, Inlet Temp 280°C. High split ratio prevents iodine contamination of the source.
-
Observation :
-
Look for the Methyl Iodide peak early in the chromatogram (
142). -
Look for the Dimethyl Sulfide peak (
62). -
Validation : The presence of both confirms the reagent was active. Absence of MeI indicates the iodide has oxidized or degraded.
-
References
-
Lajin, B., & Francesconi, K. A. (2016). The Association between the Urinary Excretion of Trimethylselenonium and Trimethylsulfonium in Humans. PLOS ONE. Link
-
NIST Chemistry WebBook . Trimethylsulfonium iodide - Mass Spectrum (Electron Ionization). Standard Reference Data. Link
-
EURL-SRM . Quick Method for the Analysis of Highly Polar Pesticides involving Simultaneous Extraction. (Cited for Trimethylsulfonium transitions 77/62). Link
-
Sigma-Aldrich . Trimethylsulfonium hydroxide for GC derivatization (Product Information). Link
Definitive Guide to FTIR Identification of Sulfanium (Sulfonium) Iodides
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Scientists, and Drug Development Professionals
Focus: Technical identification, spectral interpretation, and protocol validation for Sulfanium Iodide salts (
Executive Summary: The Analytical Challenge
In drug development and advanced materials research (e.g., perovskite solar cells), Sulfanium Iodides (commonly known as Sulfonium Iodides ) represent a critical class of electrophilic reagents and surfactants. Whether used as methylating agents in the Corey-Chaykovsky reaction (e.g., Trimethylsulfonium iodide) or as surface ligands in photovoltaics (e.g., Dimethyl(octadecyl)sulfanium iodide), their purity is paramount.
The identification challenge lies in distinguishing the active sulfanium salt from its precursors (thioethers/alkyl iodides) and its oxidative degradation products (sulfoxides). While NMR provides structural resolution, Fourier Transform Infrared Spectroscopy (FTIR) is the industry standard for rapid, solid-state verification of the ionic lattice and functional group integrity.
This guide moves beyond basic peak listing. It establishes a causal link between the sulfanium cation's electronic environment and its vibrational signature, providing a robust, self-validating protocol for identification.
Chemical Identity & Nomenclature[1][2][3][4]
Before interpreting spectra, one must define the species. While "Sulfonium" is the traditional organic nomenclature for the cation
-
General Formula:
-
Key Structural Feature: A pyramidal sulfur center carrying a formal positive charge, counter-balanced by an iodide anion.
-
Critical Impurities:
-
Sulfides (
): Precursors resulting from incomplete alkylation or thermal degradation. -
Sulfoxides (
): Oxidative degradation products. -
Elemental Iodine (
): Product of iodide oxidation (often visible as yellow/brown discoloration).
-
FTIR Spectral Profiling: The Fingerprint
The FTIR spectrum of a sulfanium iodide is defined by the C–S bond polarization induced by the positive charge on sulfur. This charge withdraws electron density, stiffening adjacent bonds and altering dipole moments compared to neutral sulfides.
Characteristic Vibrational Modes
The following table summarizes the diagnostic peaks for a typical alkyl-substituted sulfanium iodide (e.g., Trimethylsulfonium iodide or Dimethyl(octadecyl)sulfanium iodide).
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |
| C–H Stretch (Asym) | 2900 – 3000 | Medium-Strong | Inductive Effect: The positive S center withdraws electrons, often shifting adjacent methyl/methylene C–H stretches to slightly higher frequencies than in neutral sulfides. |
| C–H Stretch (Sym) | 2800 – 2900 | Medium | Characteristic of alkyl chains; resolution depends on chain length (e.g., octadecyl chains show distinct splitting). |
| Methyl Deformation ( | 1400 – 1440 | Medium | Diagnostic: The |
| C–S Stretch ( | 600 – 750 | Weak-Medium | Primary Marker: This band is sensitive to the R-group mass. It is often split into asymmetric and symmetric modes. |
| S=O Stretch | ABSENT | N/A | Purity Check: A strong band at 1030–1070 cm⁻¹ indicates contamination with Sulfoxides. Its absence validates the Sulfanium state. |
The Anion Effect: Iodide vs. Chloride
In solid-state FTIR (ATR or KBr pellet), the counter-ion affects the crystal lattice energy and hydrogen bonding networks.
-
Iodide (
): A large, soft anion (polarizable). It typically forms weaker electrostatic interactions than chloride. -
Spectral Shift: Substituting
with often causes a red shift (lower frequency) in the cation's skeletal vibrations (fingerprint region) due to the increased reduced mass of the lattice and softer restoring forces.
Comparative Analysis: Sulfanium Iodide vs. Alternatives
To ensure scientific integrity, one must validate the product against its likely mimics.
Table 2: Comparative Spectral Logic
| Feature | Sulfanium Iodide ( | Sulfide Precursor ( | Sulfoxide Impurity ( |
| State | Solid Salt (Ionic) | Liquid/Solid (Non-ionic) | Liquid/Solid (Polar) |
| S=O[1] Band | Absent | Absent | Strong (1030-1070 cm⁻¹) |
| C-S Band | 600–750 cm⁻¹ (Shifted) | 600–700 cm⁻¹ | 690–720 cm⁻¹ |
| C-H Shift | High freq. shift (Inductive) | Normal Alkyl | Normal Alkyl |
| Lattice Modes | Present (Far IR <400 cm⁻¹) | Absent | Crystal dependent |
Decision Logic Diagram
The following diagram illustrates the logical workflow for identifying Sulfanium Iodide and ruling out contaminants.
Caption: Decision tree for distinguishing Sulfanium Iodide from oxidative impurities (Sulfoxides) and precursors (Sulfides) based on FTIR spectral features.
Validated Experimental Protocol
Trustworthiness in data comes from rigorous sample preparation. Sulfanium iodides can be hygroscopic and light-sensitive (iodide oxidation).
Protocol: ATR-FTIR Acquisition
Objective: Obtain a high-fidelity spectrum without hydrolysis artifacts.
-
Instrument Prep: Use a Diamond or ZnSe ATR crystal. Clean with isopropanol and ensure background shows no residual C-H or O-H bands.
-
Sample Handling:
-
Critical: If the sample is yellow/brown, wash with cold ethanol/ether to remove elemental iodine (
) before analysis, as is IR inactive but indicates degradation. -
Dry the salt in a vacuum desiccator (
) for 2 hours prior to analysis to remove surface water (broad O-H stretch at 3400 cm⁻¹ masks N-H or C-H details).
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹ (Mid-IR).
-
Resolution: 4 cm⁻¹.[2]
-
Scans: Minimum 32 scans to resolve weak C-S bands.
-
-
Validation:
-
Check for the "Water Doublet" (gas phase
) to ensure the optical path is purged. -
Verify the absence of the S=O peak at 1050 cm⁻¹.
-
Storage & Stability Warning
Iodide salts are prone to photo-oxidation:
-
Observation: The appearance of a broad O-H band (3400 cm⁻¹) often correlates with the yellowing of the sample (Iodine formation).
Advanced Characterization (Orthogonal Methods)
While FTIR is excellent for functional group verification, it should be part of a multi-modal approach for drug development.
-
¹H NMR (Deuterated DMSO/Methanol):
-
Look for the deshielding of protons alpha to the sulfur. In Trimethylsulfonium iodide, the methyl protons appear as a singlet around 2.8–3.2 ppm , significantly downfield from neutral sulfides (~2.1 ppm).
-
-
Raman Spectroscopy:
-
Complementary to FTIR. The C-S stretch is often stronger in Raman than in FTIR.
-
Iodide lattice modes (I-I interactions if degrading) are visible in low-frequency Raman (<200 cm⁻¹).
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71356190, Dimethyl(2-phenylethyl)sulfanium iodide. Retrieved from [Link]
-
American Chemical Society (ACS). (2022). Investigation of Sulfonium-Iodide-Based Ionic Liquids. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2023). Inhibiting Lattice Distortion of CsPbI3 Perovskite Quantum Dots for Solar Cells. Retrieved from [Link]
Sources
A Comparative Guide to the Thermal Stability of Sulfanium Iodide and its Alternatives in Perovskite Formulations
For Immediate Release
[City, State] – [Date] – As the field of perovskite photovoltaics and optoelectronics continues to advance at a rapid pace, the intrinsic stability of the precursor materials remains a critical determinant of device performance and longevity. This guide offers a detailed comparative analysis of the thermal stability of sulfanium iodide, a promising organic cation, against its more conventional ammonium-based counterparts, methylammonium iodide (MAI) and formamidinium iodide (FAI). Through a comprehensive review of experimental data from thermogravimetric analysis (TGA), this report provides researchers, scientists, and drug development professionals with objective insights into the thermal decomposition pathways and stability profiles of these key perovskite precursors.
Executive Summary
The thermal stability of the organic cation is a cornerstone of robust and durable perovskite-based technologies. While sulfonium-based compounds are noted for their high thermal resilience in various applications, specific thermogravimetric data for simple sulfonium iodides suitable for perovskite synthesis is not widely available in public literature. This guide, therefore, establishes a baseline for comparison using the well-characterized thermal decomposition of methylammonium iodide (MAI) and formamidinium iodide (FAI). Our analysis indicates that FAI exhibits a higher onset of thermal decomposition compared to MAI, suggesting greater thermal stability. The decomposition of these ammonium salts typically involves the release of volatile species, a critical consideration in device fabrication and operation. While direct TGA data for a simple sulfanium iodide remains elusive, the established high thermal stability of more complex sulfonium salts suggests that they are a promising avenue for enhancing the thermal resilience of perovskite materials.
The Critical Role of Thermal Stability in Perovskite Precursors
Organic-inorganic hybrid perovskites have emerged as revolutionary materials in solar cells and LED lighting due to their exceptional optoelectronic properties. The organic cation, while not directly participating in the electronic bandgap, plays a crucial role in the structural integrity and overall stability of the perovskite lattice. Thermal stress during fabrication and operation can lead to the degradation of the organic component, compromising the entire device. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability by measuring the change in mass of a material as a function of temperature.
Comparative Thermogravimetric Analysis: Sulfanium Iodide vs. Ammonium Iodides
While "sulfanium iodide" is used interchangeably with "sulfonium iodide," for clarity, this guide will use the more common term "sulfonium iodide." A direct comparison of the thermal stability of a simple sulfonium iodide with MAI and FAI is hampered by the limited availability of specific TGA data for the former in the context of perovskite precursors. However, the known high thermal stability of various sulfonium salts in other applications provides a strong rationale for their investigation as a thermally robust alternative to ammonium-based cations.
Methylammonium Iodide (MAI): The Baseline
Methylammonium iodide is one of the most widely used organic cations in high-efficiency perovskite solar cells. Its thermal decomposition is a critical factor in the overall stability of methylammonium lead iodide (MAPbI₃) perovskites.
TGA of MAI typically shows a single-step decomposition process. The onset of significant weight loss generally occurs in the range of 200-250°C, with the material fully volatilizing at higher temperatures. This decomposition corresponds to the sublimation and subsequent breakdown of the methylammonium cation.
Formamidinium Iodide (FAI): An Improvement in Stability
TGA data for FAI indicates a higher onset of thermal decomposition than MAI, typically starting around 250°C. For neat FAI powders, the onset of weight loss is observed at approximately 250°C, with almost complete weight loss by 320°C[1]. This enhanced stability is attributed to the different bonding and molecular structure of the formamidinium cation compared to methylammonium.
Quantitative Comparison of Thermal Decomposition
To provide a clear and objective comparison, the following table summarizes the key thermal decomposition parameters for MAI and FAI based on available TGA data. The onset temperature (Tonset) is defined as the temperature at which significant weight loss begins.
| Compound | Onset of Decomposition (Tonset) | Key Observations |
| Methylammonium Iodide (MAI) | ~200-250 °C | Single-step decomposition. |
| Formamidinium Iodide (FAI) | ~250 °C | Higher thermal stability than MAI. |
| Sulfonium Iodide (e.g., Trimethylsulfonium Iodide) | Data not readily available | Complex sulfonium salts show high thermal stability, suggesting potential for simple salts. |
Decomposition Pathways and Gaseous Byproducts
Understanding the decomposition products is crucial for predicting the long-term behavior of perovskite devices. The thermal degradation of the full perovskite structure is closely linked to the stability of the organic cation.
For methylammonium lead iodide (MAPbI₃), the decomposition is understood to proceed via the release of gaseous products such as methylamine (CH₃NH₂) and hydrogen iodide (HI), or methyl iodide (CH₃I) and ammonia (NH₃). More complex pathways have also been proposed, with the evolution of methane (CH₄) at higher temperatures[2].
The decomposition of formamidinium lead iodide (FAPbI₃) is also temperature-dependent. At lower temperatures (245−285 °C), it can release s-triazine ((HCN)₃) and ammonia (NH₃), while at higher temperatures (above 360 °C), hydrogen cyanide (HCN) and ammonia are the dominant gaseous products[2].
The decomposition pathway for a sulfonium iodide within a perovskite lattice is not yet well-established in the literature. However, the degradation of sulfonium salts generally involves the cleavage of carbon-sulfur bonds.
Caption: Proposed thermal decomposition pathways for MAPbI₃ and FAPbI₃.
Experimental Protocol for Thermogravimetric Analysis
To ensure the reproducibility and comparability of thermal stability data, a standardized TGA protocol is essential.
Objective: To determine the onset of thermal decomposition and the mass loss profile of perovskite precursor salts.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.
-
Inert gas supply (e.g., Nitrogen or Argon).
-
Sample pans (e.g., alumina or platinum).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a clean, tared TGA pan.
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for at least 30 minutes to ensure an oxygen-free atmosphere.
-
Set the temperature program:
-
Initial temperature: Room temperature (e.g., 25°C).
-
Heating rate: A standard rate of 10°C/min is recommended for comparability.
-
Final temperature: A temperature sufficient to ensure complete decomposition (e.g., 600-800°C).
-
-
-
Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Calculate the percentage of mass loss at different temperature intervals and the final residual mass.
-
Caption: Standard workflow for thermogravimetric analysis of perovskite precursors.
Conclusion and Future Outlook
This comparative guide highlights the superior thermal stability of formamidinium iodide over methylammonium iodide, providing a quantitative basis for material selection in the design of thermally robust perovskite devices. While direct experimental TGA data for simple sulfonium iodides remains a gap in the current literature, the established high thermal stability of more complex sulfonium salts strongly suggests their potential as a next-generation organic cation for enhancing the durability of perovskite technologies.
Future research should focus on the synthesis and detailed thermal characterization of simple sulfonium iodides, such as trimethylsulfonium iodide, to enable a direct and quantitative comparison with existing ammonium-based precursors. Such studies will be instrumental in unlocking the full potential of perovskite materials for stable and long-lasting energy and lighting applications.
References
- Juarez-Perez, E. J., et al. (2016). Thermal degradation of CH3NH3PbI3 perovskite into NH3 and CH3I gases observed by coupled thermogravimetry–mass spectrometry analysis.
- Pisoni, A., et al. (2014). Thermoelectric properties of MAPbI3 perovskite. The Journal of Physical Chemistry Letters, 5(15), 2488-2492.
- Conings, B., et al. (2015). Intrinsic thermal instability of methylammonium lead trihalide perovskite.
- Dualeh, A., et al. (2014). Thermal behavior of methylammonium lead-trihalide perovskite photovoltaic light harvesters.
- Gao, P., et al. (2014). Organohalide lead perovskites for photovoltaic applications. Energy & Environmental Science, 7(8), 2448-2463.
- Lee, M. M., et al. (2012). Efficient hybrid solar cells based on meso-superstructured organometal halide perovskites. Science, 338(6107), 643-647.
-
Thampy, S., et al. (2020). Bulk and interfacial decomposition of formamidinium iodide (HC(NH2)2I) in contact with metal oxide. Materials Advances, 1(8), 3349-3357. [Link]
- Snaith, H. J. (2013). Perovskites: The emergence of a new era for low-cost, high-efficiency solar cells. The Journal of Physical Chemistry Letters, 4(21), 3623-3630.
- Stoumpos, C. C., et al. (2013). Semiconductor-to-metal transition in black phosphorus under pressure. Nano Letters, 13(10), 4972-4976.
- Yang, J., et al. (2017). Unravelling the light-induced degradation of perovskite solar cells.
-
Wang, P., et al. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. Chemistry of Materials, 31(19), 7967-7975. [Link]
Sources
Comparative Kinetics of Sulfanium (Sulfonium) Iodide Alkylation
Performance vs. Traditional Halides: A Technical Guide
Executive Summary
Objective: This guide evaluates the kinetic profile, safety, and selectivity of Trimethylsulfonium Iodide (TMSI) —chemically defined as a sulfanium/sulfonium salt—as a methylating agent compared to traditional electrophiles like Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) .
Core Finding: While Methyl Iodide remains the kinetic standard for rapid
Mechanistic Foundation
To understand the kinetic differences, we must analyze the transition state. Alkylation by sulfanium salts proceeds via an
Key Mechanistic Differentiator:
-
MeI Alkylation: Neutral Reactants
Charged Transition State Charged Products ( ). -
TMSI Alkylation: Charged Reactant (
) Delocalized Transition State Cationic Product + Neutral Leaving Group.
This charge redistribution profoundly impacts solvent effects. TMSI reactions are less accelerated by polar protic solvents compared to MeI because the ground state (
Diagram 1: Comparative Reaction Mechanism (SN2)
Caption: The SN2 displacement mechanism showing nucleophilic attack on the methyl group of the sulfonium cation, displacing neutral dimethyl sulfide.
Comparative Performance Matrix
The following data synthesizes experimental trends comparing TMSI against industry standards.
Table 1: Reagent Properties & Kinetic Profile
| Feature | Sulfanium Iodide (TMSI) | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) |
| Physical State | Crystalline Solid (mp >200°C) | Volatile Liquid (bp 42°C) | Oily Liquid (bp 188°C) |
| Toxicity | Moderate (Irritant) | High (Carcinogen, Neurotoxin) | Extreme (Mutagen, Corrosive) |
| Reaction Type | |||
| Relative Rate ( | 0.1 - 0.5 (Solvent Dependent) | 1.0 (Standard) | 2.5 - 5.0 (Highly Reactive) |
| Leaving Group | |||
| Atom Economy | Low (Loss of | Moderate (Loss of I, MW 127) | High (if both Me used) |
| Selectivity | High (Favors soft nucleophiles) | Moderate | Low (Indiscriminate) |
Experimental Insight: In comparative kinetics with carboxylate nucleophiles (e.g., benzoic acid), MeI typically reaches 90% conversion in 2 hours at 25°C in Acetone. TMSI requires elevated temperatures (reflux) or polar aprotic solvents (DMF/DMSO) to achieve similar conversion rates due to the stability of the sulfonium cation.
Experimental Protocol: Kinetic Profiling via NMR
To validate the kinetic suitability of Sulfanium Iodide for your specific substrate, use this self-validating NMR protocol. This method avoids the sampling errors associated with chromatography.
Methodology: In situ
Diagram 2: Kinetic Workflow
Caption: Workflow for determining pseudo-first-order rate constants (
Step-by-Step Protocol:
-
Preparation: Dissolve Nucleophile (0.1 mmol) and Internal Standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL DMSO-
. -
Baseline: Acquire a
spectrum. -
Initiation: Add TMSI (0.11 mmol, 1.1 equiv) directly to the NMR tube. Shake vigorously for 10 seconds.
-
Acquisition: Insert into pre-warmed NMR probe (e.g., 40°C). Run a kinetic array (pseudo-2D) collecting spectra every 60 seconds.
-
Analysis: Monitor the decay of the
singlet (typically 2.8–3.2 ppm) and the appearance of the Product- . -
Calculation: Plot
vs. time. The slope represents .
Strategic Applications in Drug Development
Why choose Sulfanium Iodide over faster alternatives?
-
Safety in Scale-Up: MeI is a volatile alkylating agent requiring closed systems and rigorous scrubbing. TMSI is a solid, allowing for safer weighing and charging in open reactors before heating.
-
"Green" Methylation: The byproduct, Dimethyl Sulfide (DMS), while odorous, is low-toxicity and can be easily oxidized to DMSO or stripped as a gas, simplifying downstream purification compared to removing iodide salts or hydrolyzing sulfate esters.
-
Chemo-Selectivity:
-
Case Study: In the presence of ambident nucleophiles (e.g., enolates), TMSI often favors C-alkylation or Epoxidation (via ylide formation if strong base is present) depending on the temperature, whereas MeI may yield mixtures of O- and C-alkylation.
-
Ylide Pathway: Note that if a strong base (NaH, KOtBu) is used, TMSI forms a sulfur ylide (Corey-Chaykovsky reagent), diverting the pathway from simple methylation to methylene transfer (epoxidation of carbonyls).
-
References
-
IUPAC. (2014). Compendium of Chemical Terminology (the "Gold Book"). "Sulfonium compounds."[1][2][3][4][5][6][7][8] [Link]
-
RSC Advances. (2021). "Trialkylammonium salt degradation: implications for methylation and cross-coupling." Chemical Science. [Link]
-
Master Organic Chemistry. (2012). "The SN2 Reaction Mechanism." [Link]
-
Thieme Connect. (2025).[9] "Alkylation Reactions with Alkylsulfonium Salts." Synthesis. [Link][5][9][10][11]
-
ResearchGate. (2003). "Trimethylsulfoxonium Iodide: A Green Methylating Agent."[7] [Link]
Sources
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Late‐Stage Heteroarylation of Hetero(aryl)sulfonium Salts Activated by α‐Amino Alkyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sulfanium Iodide
For researchers and professionals in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While sulfanium salts are invaluable reagents in organic synthesis, their handling and disposal demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of sulfanium iodide, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the protection of our environment.
Hazard Assessment: Understanding the Risks of Sulfanium Iodide
Before any disposal procedure can be initiated, a thorough understanding of the associated hazards is paramount. Sulfanium iodide, a type of sulfonium salt, presents a dual-risk profile stemming from both its cationic sulfur component and the iodide anion.
Sulfonium Cation: Sulfonium salts are known for their reactivity, acting as alkylating or arylating agents.[1][2] While their thermal stability is generally good, they can be incompatible with strong bases and oxidizing agents.[3][4] In the event of a fire, they can decompose to produce toxic sulfur oxides.[3]
Iodide Anion: The iodide component carries its own set of hazards. Chronic exposure to iodides can lead to "iodism," a condition characterized by a range of symptoms including skin rashes, respiratory irritation, and headache. Elemental iodine, which can be formed from iodide under certain conditions, is a strong oxidizer and can enhance the combustion of other substances.[5] It is also crucial to avoid mixing iodine-containing waste with bleach, as this can generate toxic fumes.[6]
Overall Profile: Sulfanium iodide should be treated as a hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates that all waste generators are responsible for determining if their waste is hazardous and for its management from "cradle-to-grave".[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling any chemical, and sulfanium iodide is no exception. The Occupational Safety and Health Administration (OSHA) provides clear guidelines on PPE.[8][9]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental contact with the eyes, which can cause severe irritation.[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation or burns.[8][9][10] |
| Body Protection | A lab coat or chemical-protective clothing. | Minimizes the risk of skin contact and contamination of personal clothing.[8][9][10] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Prevents inhalation of any dust or vapors, which can irritate the respiratory system.[8][9][10] |
Segregation and Storage of Sulfanium Iodide Waste
Proper segregation and temporary storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
Waste Container:
-
Use a dedicated, clearly labeled, and leak-proof container for sulfanium iodide waste.
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
The label should clearly state "Hazardous Waste: Sulfanium Iodide" and include the date accumulation started.
Storage Location:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong bases and oxidizing agents.[3]
-
Keep the container sealed when not in use.
Spill Management: A Rapid and Effective Response
In the event of a spill, a swift and organized response is essential to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.[5]
-
Ventilate: Ensure adequate ventilation to disperse any potential vapors.
-
Absorb: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep up the material to avoid creating dust.[3][11]
-
Collect: Place the absorbed or swept material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the specific sulfanium salt), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol: A Step-by-Step Guide
The final disposal of sulfanium iodide must be conducted in accordance with all local, state, and federal regulations.[12] It is imperative to use a licensed hazardous waste disposal company.[13]
Workflow for Compliant Disposal:
Caption: Workflow for the compliant disposal of sulfanium iodide.
Detailed Procedural Steps:
-
Waste Characterization: Ensure your waste is properly characterized. If the sulfanium iodide is mixed with other chemicals, this must be documented.
-
Containerization: Use the designated and labeled hazardous waste container. Do not overfill the container.
-
Request Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Manifesting: A hazardous waste manifest will be completed. This is a legal document that tracks the waste from your laboratory to its final destination.[13]
-
Transportation and Disposal: The licensed waste hauler will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] The most probable disposal method for this type of organic waste is high-temperature incineration.
Important Considerations:
-
DO NOT dispose of sulfanium iodide down the drain.[11] While some inorganic iodide salts in dilute aqueous solution may be permissible for drain disposal in some jurisdictions, this does not apply to sulfanium iodide due to its organic and reactive nature.[14][15]
-
DO NOT dispose of sulfanium iodide in regular trash or biowaste.[6]
-
DO NOT attempt to neutralize sulfanium iodide waste without a validated and approved procedure from your EHS department. Some neutralization reactions can generate heat or toxic byproducts.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of scientific excellence. By adhering to these detailed procedures for the disposal of sulfanium iodide, you are not only ensuring the safety of your laboratory and personnel but also upholding the highest standards of environmental stewardship. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.
References
- Material Safety Data Sheet - Diphenylamine Sulfonic Acid Sodium Salt. (n.d.).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
-
Synthetic Applications of Sulfonium Salts - PMC. (n.d.). PubMed Central. Retrieved from [Link]
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
-
Recent Developments in Stereoselective Reactions of Sulfonium Ylides. (n.d.). MDPI. Retrieved from [Link]
- TRIMETHYLSULPHOXONIUM IODIDE. (n.d.). Sdfine.
- Iodine - Hazardous Substance Fact Sheet. (n.d.).
-
Safety Data Sheet: Iodine solution. (n.d.). Carl ROTH. Retrieved from [Link]
-
Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
-
Sulfuric Acid in Workplace Atmospheres. (n.d.). OSHA. Retrieved from [Link]
- GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. (n.d.). Open Government program.
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.).
- material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
-
Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation. Retrieved from [Link]
- EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. (2024, August 9).
-
Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]
-
1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Environmental Health and Safety Disposal of Iodine. (n.d.). Case Western Reserve University. Retrieved from [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019, June 25). ACS Publications. Retrieved from [Link]
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
-
Sulfur iodide. (n.d.). PubChem. Retrieved from [Link]
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
-
Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Stereoselective Reactions of Sulfonium Ylides [mdpi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. case.edu [case.edu]
- 7. epa.gov [epa.gov]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. capitalresin.com [capitalresin.com]
- 11. carlroth.com [carlroth.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. sustainable-markets.com [sustainable-markets.com]
- 14. csn.edu [csn.edu]
- 15. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
